molecular formula C14H17NO B2768972 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one CAS No. 86580-33-8

8-Benzyl-8-azabicyclo[3.2.1]octan-2-one

Cat. No.: B2768972
CAS No.: 86580-33-8
M. Wt: 215.296
InChI Key: GWVYHAOGBUOWIL-UHFFFAOYSA-N
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Description

8-Benzyl-8-azabicyclo[3.2.1]octan-2-one (CAS 86580-33-8) is a nitrogen-containing bicyclic organic compound that serves as a versatile and valuable building block in medicinal chemistry and organic synthesis . This compound features the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of a wide range of tropane alkaloids and synthetic bio-active molecules . Its rigid bicyclic structure provides a three-dimensional framework that is highly attractive for drug discovery, often used to explore and modulate the 3D conformation of potential pharmaceutical agents . Researchers utilize this ketone derivative as a key synthetic intermediate in the total synthesis of complex natural products and in the preparation of diverse compound libraries . Its applications extend to the development of ligands for neurological targets, given the structural similarity of the azabicyclo[3.2.1]octane system to neurotransmitters and its presence in compounds that interact with monoamine transporters . The benzyl group on the nitrogen atom offers a handle for further synthetic manipulations, including deprotection to access nortropane derivatives . This product is intended for Research Use Only and is not for diagnostic or therapeutic uses. Proper handling procedures should be followed. Sealed in dry, store in a freezer, ideally at -20°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-9-7-12-6-8-13(14)15(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVYHAOGBUOWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CCC1N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one: Structure, Properties, and Synthetic Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-azabicyclo[3.2.1]octane framework, the core of tropane alkaloids, is a privileged scaffold in medicinal chemistry, integral to the development of a wide range of therapeutics.[1][2] This technical guide focuses on 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one, a key derivative that serves as a versatile intermediate in organic synthesis. While specific experimental data for the 2-one isomer is limited in publicly accessible literature, this guide will leverage the extensive information available for its close structural isomer, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (N-benzylnortropinone), to provide a comprehensive understanding of the chemical properties, synthetic strategies, and potential applications of this important class of molecules. We will delve into the structural nuances, characteristic physicochemical properties, detailed synthetic methodologies, and the significant role of these compounds in the discovery of novel therapeutics, particularly for neurodegenerative diseases.

Introduction: The Significance of the Tropane Scaffold

The tropane alkaloid skeleton, a bicyclic [3.2.1] nitrogen-containing framework, is a cornerstone in natural product chemistry and drug discovery.[1] Found in plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium, these compounds exhibit potent neuropharmacological activities.[3] The manipulation of this scaffold is a key strategy in medicinal chemistry for developing novel therapeutics with a wide range of applications, from anticholinergic agents to treatments for central nervous system (CNS) disorders.[4][5]

The introduction of a benzyl group at the nitrogen atom, as in 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one, serves a dual purpose. It acts as a protecting group, modulating the nucleophilicity and basicity of the nitrogen, and can also be an integral part of the pharmacophore, influencing the molecule's interaction with biological targets. The position of the carbonyl group, at C-2 versus the more common C-3, introduces a subtle yet significant structural change that can impact the molecule's reactivity and biological activity.

Chemical Structure and Properties

The core of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one is the bicyclic tropane system, which consists of a piperidine and a pyrrolidine ring sharing a nitrogen atom and two carbon atoms. The benzyl group is attached to the nitrogen atom (position 8), and a ketone functional group is located at the C-2 position.

Figure 1. Chemical structure of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one.

Physicochemical Properties
PropertyValue (for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one)Reference
Molecular Formula C₁₄H₁₇NO[6]
Molecular Weight 215.29 g/mol [6]
Appearance Colorless to yellow to brown solid or liquid
Melting Point 28 - 29 °C[6]
Boiling Point 124 °C @ 0.2 mmHg[6]
Purity 98%
Storage Sealed in dry, room temperature
Spectral Data (Predicted and Analogous)

Detailed spectral analysis is crucial for the unambiguous identification and characterization of organic molecules.[7] While specific spectra for 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one are not available, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons typically in the 7.2-7.4 ppm range and the benzylic methylene protons as a singlet or AB quartet around 3.5-4.0 ppm). The bicyclic protons would appear as a complex set of multiplets in the upfield region (1.5-3.5 ppm). The protons alpha to the carbonyl group at C-2 would likely be deshielded compared to other methylene protons on the ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a carbonyl signal in the downfield region (typically >200 ppm).[8] The aromatic carbons of the benzyl group would appear in the 127-140 ppm range, with the benzylic carbon around 60 ppm. The carbons of the bicyclic system would resonate in the upfield region.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1715-1740 cm⁻¹.[9] The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would also be present.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[10] Fragmentation patterns would likely involve the loss of the benzyl group and subsequent cleavages of the bicyclic ring system.

Synthesis of the 8-Benzyl-8-azabicyclo[3.2.1]octanone Core

The synthesis of the tropinone skeleton is a classic in organic chemistry, with the Robinson-Schöpf reaction being a landmark achievement.[11][12] This biomimetic, one-pot synthesis involves the condensation of a dialdehyde (succinaldehyde), a primary amine (in this case, benzylamine), and acetonedicarboxylic acid.[13]

reagents Succinaldehyde + Benzylamine + Acetonedicarboxylic Acid intermediate Double Mannich Reaction Intermediate reagents->intermediate One-pot condensation product 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one intermediate->product Intramolecular cyclization & Decarboxylation

Figure 2. Simplified workflow of the Robinson-Schöpf synthesis of N-benzylnortropinone.[13]

Illustrative Experimental Protocol: N-Benzylation of Nortropinone

A common and direct method for the synthesis of N-benzylnortropinone involves the N-alkylation of nortropinone. The following is a representative protocol.

Reaction Scheme:

nortropinone Nortropinone Hydrochloride product 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one nortropinone->product benzyl_bromide Benzyl Bromide benzyl_bromide->product base Base (e.g., K₂CO₃) base->product

Figure 3. N-benzylation of nortropinone.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of nortropinone hydrochloride in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate or triethylamine. Stir the mixture at room temperature to neutralize the hydrochloride and generate the free secondary amine.

  • Reagent Addition: Add benzyl bromide or benzyl chloride to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude product by column chromatography on silica gel to yield pure 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.

Applications in Drug Development

The 8-azabicyclo[3.2.1]octane scaffold is a key component in a multitude of biologically active compounds. The N-benzyl derivative serves as a crucial intermediate for further structural modifications to explore new therapeutic agents.

Central Nervous System (CNS) Disorders

Tropane alkaloids and their derivatives have a long history of use in treating CNS disorders.[4] They are known to interact with various neurotransmitter systems, including the cholinergic, dopaminergic, and serotonergic systems.[14] This makes them attractive scaffolds for the development of drugs for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[15][16] The benzyl group can be retained as part of the final drug structure or can be removed at a later synthetic stage to allow for the introduction of other substituents.

Development of Receptor Antagonists

Derivatives of 8-azabicyclo[3.2.1]octane have been investigated as antagonists for various receptors, including the neurokinin-1 (NK1) receptor and the kappa opioid receptor.[17][18][19] For instance, a series of 8-azabicyclo[3.2.1]octane benzylamine derivatives have been synthesized and evaluated as NK1 antagonists.[17] The benzylamine moiety is a key structural feature for high-affinity binding to the receptor.

As a Versatile Synthetic Intermediate

The ketone functionality in 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one provides a handle for a wide range of chemical transformations. It can be reduced to the corresponding alcohol, converted to an oxime, or serve as a site for the introduction of various substituents via enolate chemistry.[20] This versatility allows for the creation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

8-Benzyl-8-azabicyclo[3.2.1]octan-2-one, and its more studied isomer, the 3-one, are pivotal intermediates in the synthesis of complex molecules with significant therapeutic potential. The robust and well-established chemistry of the tropane scaffold, coupled with the versatility of the N-benzyl and ketone functionalities, provides a powerful platform for the design and synthesis of novel drug candidates. A thorough understanding of the structure, properties, and synthetic methodologies associated with these compounds is essential for researchers and scientists working at the forefront of medicinal chemistry and drug development. Future research in this area will undoubtedly continue to leverage this privileged scaffold to address unmet medical needs, particularly in the realm of central nervous system disorders.

References

  • Phytochemicals in Neurodegenerative Diseases: Natural Neuroprotectants. International Journal of Pharmaceutical Sciences.
  • The Advent of a Key Synthetic Intermediate: A Technical Guide to the First Synthesis of N-Boc-Nortropinone. Benchchem.
  • The role of plant-derived alkaloids in neurodegenerative disease tre
  • Alkaloids as New Leads for Neurodegenerative Diseases.
  • Robinson-Schöpf Reaction. Merck Index.
  • CAS 76272-34-9: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime. CymitQuimica.
  • Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegener
  • Robinson-Schöpf Reaction. Ambeed.com.
  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one. Synquest Labs.
  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC. (February 22, 2019).
  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one. Sigma-Aldrich.
  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • Robinson–Schöpf reaction | Request PDF.
  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime. PubChem.
  • What is the synthetic route of N-Cbz-Nortropinone. Shaanxi Bloom Tech Co., Ltd. (April 18, 2023).
  • N-Cbz-Nortropinone synthesis. ChemicalBook.
  • Basic 1H- and 13C-NMR Spectroscopy. Wiley.
  • 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(benzoyloxy). PubChem.
  • Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. PubMed. (February 15, 2006).
  • LITHIUM AMIDES AS HOMOCHIRAL AMMONIA EQUIVALENTS FOR CONJUGATE ADDITIONS TO α,β-UNSATURATED ESTERS: ASYMMETRIC SYNTHESIS OF. Organic Syntheses Procedure.
  • PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses Procedure.
  • Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • Mechanism of Robinson's synthesis of tropinone. Hive Serious Chemistry. (January 14, 2004).
  • Mass Spectrometry meets Infrared Spectroscopy.
  • 8-Azabicyclo[3.2.1]octan-2-one. PubChem.
  • Robinson's landmark synthesis of tropinone. OUCI.
  • 8-benzyl-8-azabicyclo[3.2.1]octan-3-one. PubChemLite.
  • 76272-36-1|exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine. BLDpharm.
  • Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 2 of 2. YouTube. (November 02, 2015).
  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime. ChemScene.
  • Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
  • Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. PMC.
  • SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2. PubMed. (September 15, 2010).
  • 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy). NIST WebBook.
  • Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1. PubMed. (October 01, 2010).
  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. (March 19, 2024).
  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. PMC.
  • An In-depth Technical Guide to the 1H and 13C NMR Spectral D
  • A Technical Guide to Natural Sources of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene Precursors. Benchchem.
  • (PDF) Molecular identification in metabolomics using infrared ion spectroscopy.
  • Development of a Robust Platform for Infrared Ion Spectroscopy: A New Addition to the Analytical Toolkit for Enhanced Metabolite Structure Elucid
  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
  • Molecular identification in metabolomics using infrared ion spectroscopy. PMC. (June 13, 2017).

Sources

An In-depth Technical Guide to 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one: Identifiers, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one, a notable heterocyclic compound. Given the relative scarcity of published data on this specific isomer compared to its 3-keto counterpart, this document will also draw upon the broader context of the 8-azabicyclo[3.2.1]octane scaffold and provide a comparative analysis with the well-documented 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one to offer a complete technical perspective.

Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry. It forms the core structure of a wide range of biologically active natural products, most notably the tropane alkaloids such as cocaine and atropine.[1] The rigid, bicyclic nature of this framework provides a three-dimensional presentation of functional groups, which is crucial for specific interactions with biological targets. Consequently, synthetic analogues of the tropane skeleton are of significant interest in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[2] The placement of a carbonyl group at the C-2 position, as in 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one, offers a unique structural motif for further chemical elaboration and exploration of its pharmacological potential.

Core Identifiers and Physicochemical Properties of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one

Precise identification of a chemical entity is fundamental for research and development. While extensive experimental data for 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one is not widely available in peer-reviewed literature, the following identifiers have been established.

IdentifierValueSource
CAS Number 86580-33-8[Vendor Data]
Molecular Formula C₁₄H₁₇NO(Calculated)
Molecular Weight 215.29 g/mol (Calculated)
IUPAC Name 8-benzyl-8-azabicyclo[3.2.1]octan-2-one(Systematic)

Due to the limited availability of experimental data, many physicochemical properties are yet to be reported. For context, a comparison with the isomeric 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one is provided in the comparative section.

Synthetic Strategies: Accessing the 2-Keto Tropane Scaffold

The synthesis of the 8-azabicyclo[3.2.1]octane core is well-established, with the Robinson-Schöpf tropinone synthesis being a classic example.[3][4] However, the synthesis of the less common 2-keto isomer requires alternative strategies.

Theoretical Retrosynthetic Analysis

A plausible retrosynthetic pathway to 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one is outlined below. This approach highlights key bond disconnections and strategic considerations for its construction.

G A 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one B N-Benzylation A->B C-N Bond Formation C 8-Azabicyclo[3.2.1]octan-2-one B->C D Intramolecular Mannich Reaction C->D Key Ring Formation E Substituted Piperidine Precursor D->E F Cyclization Strategy E->F Precursor Synthesis

Caption: Retrosynthetic analysis for 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one.

Proposed Synthetic Workflow

A potential, though not experimentally verified in publicly available literature, synthetic approach could involve the following key steps:

  • Synthesis of a Suitable Piperidine Precursor: The initial step would involve the synthesis of a 2,4-disubstituted piperidine. This could be achieved through various methods, including the Michael addition to a pyridine derivative followed by reduction.

  • Intramolecular Cyclization: An intramolecular Mannich or related cyclization reaction would be the crucial step to form the bicyclic 8-azabicyclo[3.2.1]octane skeleton with a carbonyl group at the C-2 position.

  • N-Benzylation: The final step would be the N-benzylation of the secondary amine of the bicyclic ketone to yield the target compound.

This proposed pathway is based on established principles of organic synthesis for related bicyclic systems. The successful execution would depend on the careful selection of starting materials, reaction conditions, and protecting group strategies.

Potential Applications in Drug Discovery

While specific biological activities of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one have not been extensively reported, the 8-azabicyclo[3.2.1]octane core is a well-known pharmacophore. Derivatives of this scaffold have shown a wide range of activities, including:

  • Monoamine Reuptake Inhibition: The tropane core is central to the activity of cocaine and other dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) inhibitors.[2][5]

  • Muscarinic Receptor Antagonism: Atropine and scopolamine are classic examples of muscarinic antagonists based on the tropane skeleton.[1]

  • Opioid Receptor Modulation: Synthetic tropane derivatives have been investigated as antagonists for opioid receptors.

The unique positioning of the carbonyl group in the 2-position of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one provides a distinct chemical vector for derivatization compared to the more common 3-one isomer. This could lead to novel structure-activity relationships and the development of compounds with unique pharmacological profiles.

Comparative Analysis: 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one vs. 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

To provide a richer context, this section details the properties and synthesis of the well-characterized 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.

Identifiers and Properties of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
IdentifierValueSource
CAS Number 28957-72-4[6][7]
Molecular Formula C₁₄H₁₇NO[6][7]
Molecular Weight 215.3 g/mol [7]
IUPAC Name 8-benzyl-8-azabicyclo[3.2.1]octan-3-one[7]
Synonyms N-Benzyltropinone[6]
Physical Form Colorless to Yellow to Brown Solid or Liquid
InChIKey RSUHKGOVXMXCND-UHFFFAOYSA-N
SMILES O=C1CC2CCC(C1)N2CC1=CC=CC=C1[7]
Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one can be readily achieved through the N-benzylation of tropinone. Tropinone itself is famously synthesized via the Robinson-Schöpf synthesis.

G A Succinaldehyde D Robinson-Schöpf Reaction A->D B Methylamine B->D C Acetonedicarboxylic Acid C->D E Tropinone D->E [3+2] Cycloaddition F N-Benzylation E->F Benzyl Halide, Base G 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one F->G

Caption: Synthetic pathway to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.

Experimental Protocol: N-Benzylation of Tropinone (General Procedure)

  • Dissolution: Dissolve tropinone in a suitable aprotic solvent such as acetonitrile or dimethylformamide.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, to the solution.

  • Addition of Benzylating Agent: Add benzyl bromide or benzyl chloride to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Disclaimer: This is a generalized procedure and should be adapted and optimized for specific laboratory conditions.

Applications of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules. The benzyl group acts as a protecting group for the nitrogen atom, which can be removed under various conditions to allow for further functionalization. Its derivatives have been explored as kappa opioid receptor antagonists and in other areas of CNS drug discovery.[8]

Conclusion

8-Benzyl-8-azabicyclo[3.2.1]octan-2-one represents an intriguing yet underexplored member of the tropane family. While specific data remains limited, its structural features suggest potential for the development of novel chemical entities with unique pharmacological properties. The well-documented chemistry of the isomeric 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one provides a solid foundation and a valuable point of comparison for future research into the 2-keto analogue. Further investigation into the synthesis and biological evaluation of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one is warranted to fully elucidate its potential in medicinal chemistry and drug development.

References

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one. Sigma-Aldrich.

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine. Chem-Impex.

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime. ChemScene.

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg.

  • 8-Benzyl-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine. Vibrant Pharma Inc.

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime. PubChem.

  • Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. ResearchGate.

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one. Advanced ChemBlocks.

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one. Synquest Labs.

  • Synthesis and biological activity of 2-Carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes. ResearchGate.

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride. Sigma-Aldrich.

  • Scheme 1 Synthesis of 2-azabicyclo[3.2.1]octane 8. ResearchGate.

  • Reactions of TRs. Carbon atoms of the tropane ring system are numbered in tropinone. ResearchGate.

  • Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. PMC.

  • Synthesis of 2-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo [3.2.1]octanes and 2 alpha-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8- azabicyclo[3.2.1]oct-2-enes as potential muscarinic agonists. PubMed.

  • 8-Methyl-8-azabicyclo(3.2.1)octan-3-one - Collected Data on Functional Use. EPA.

  • 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. Google Patents.

  • Tropinone. Wikipedia.

  • Synthetic approaches to enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives. PubMed.

  • Tropinone: properties, applications and safety. ChemicalBook.

  • Tropinone. chemeurope.com.

Sources

Technical Analysis: 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one vs. Tropinone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, synthetic, and functional distinctions between 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one (the "C2-Isomer") and its more common regioisomer, N-Benzylnortropinone (the "C3-Isomer").[1]

Executive Summary

In tropane alkaloid research, the position of the ketone functionality on the 8-azabicyclo[3.2.1]octane skeleton dictates both synthetic accessibility and pharmacological selectivity. While the C3-ketone (Tropinone) is the thermodynamic product of the classic Robinson annulation, the C2-ketone (2-Tropinone) represents a "kinetic" or "engineered" scaffold. This guide delineates the critical differences between these regioisomers, providing researchers with a roadmap for synthesis, identification, and application.

Part 1: Structural & Stereochemical Analysis[1]

The core difference lies in the symmetry of the bicyclic skeleton.[1] This structural divergence is the primary driver for the differences in NMR spectra and biological binding affinity.[1]

The C3-Isomer (Standard Tropinone)
  • IUPAC: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.[1][2]

  • Symmetry: Possesses a plane of symmetry (

    
     point group) passing through the nitrogen bridge (N8), the carbonyl carbon (C3), and the bridgehead methylene (C6-C7 bond midpoint).
    
  • Chirality: Meso compound (achiral) due to the plane of symmetry, despite having chiral bridgehead carbons.[1]

  • Implication: The bridgehead protons (H1 and H5) are chemically equivalent.[1]

The C2-Isomer (The Target)
  • IUPAC: 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one.[1]

  • Symmetry: Asymmetric (

    
     point group). The ketone at C2 breaks the symmetry relative to the bridge.[1]
    
  • Chirality: Chiral.[1] It exists as a pair of enantiomers ((+)-2-one and (-)-2-one).[1]

  • Implication: The bridgehead protons (H1 and H5) are chemically distinct (diastereotopic environment), leading to complex splitting patterns.[1]

Structural Comparison Diagram

Tropane_Isomers cluster_0 C3-Isomer (Tropinone Series) cluster_1 C2-Isomer (Target) C3 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (Symmetric / Meso) Feature1 Plane of Symmetry (Cs) C3->Feature1 Possesses C2 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one (Asymmetric / Chiral) Feature2 Chiral Center (C1 ≠ C5) C2->Feature2 Exhibits Feature1->Feature2 Structural Divergence

Figure 1: Stereochemical divergence between the symmetric C3-isomer and the asymmetric C2-isomer.

Part 2: Synthetic Divergence

The synthesis of the C2-isomer is significantly more challenging than the C3-isomer due to the thermodynamic stability of the Robinson annulation product.[1]

The Thermodynamic Sink: C3-Synthesis

The C3-isomer is accessed via the Robinson Annulation (Double Mannich Reaction).[1] This is a concerted, biomimetic assembly that naturally favors the formation of the ketone at the C3 position to minimize steric strain during ring closure.[1]

  • Reagents: Succinaldehyde + Benzylamine + Acetonedicarboxylic acid.[1]

  • Outcome: High yield, scalable, exclusively C3-regioisomer.[1]

The Kinetic Challenge: C2-Synthesis

The C2-isomer cannot be made directly via Robinson annulation.[1] It requires "scaffold editing"—typically transforming the C3-isomer or using transition-metal catalysis.[1]

Primary Route (Functionalization of Tropene):

  • Dehydration: Convert C3-Tropinone to Trop-2-ene (via enol triflate or dehydration of tropine).[1]

  • Hydroboration-Oxidation: React Trop-2-ene with a hindered borane (e.g., 9-BBN).[1]

    • Regioselectivity:[1][3][4][5][6] Steric bulk of the N-benzyl bridge directs boron to the C2 position (anti-Markovnikov relative to bridgehead induction).[1]

  • Oxidation: Swern or Dess-Martin oxidation of the resulting 2-ol yields the 2-one .[1]

Alternative Route (Rh-Carbenoid): Reaction of rhodium-stabilized vinylcarbenoids with pyrroles can directly access 2-substituted tropanes, often used for high-affinity SERT ligands [1].[1]

Synthesis_Flow Start Precursors: Succinaldehyde + Amine Robinson Robinson Annulation (Thermodynamic Control) Start->Robinson C3_Product C3-Isomer (Tropinone) Robinson->C3_Product Dehydration Dehydration / Activation C3_Product->Dehydration Scaffold Modification Tropene Trop-2-ene Intermediate Dehydration->Tropene Hydroboration Hydroboration-Oxidation (Regio-control) Tropene->Hydroboration C2_Product C2-Isomer (2-Tropinone) Hydroboration->C2_Product

Figure 2: Synthetic workflow contrasting the direct assembly of C3-isomers vs. the stepwise transformation required for C2-isomers.

Part 3: Analytical Differentiation Protocol

Distinguishing these isomers is a critical quality control step. Mass spectrometry (MS) is often insufficient as both have identical molecular weights (MW 215.3 for N-benzyl derivatives) and similar fragmentation patterns.[1] Nuclear Magnetic Resonance (NMR) is the definitive validation method.[1]

Protocol: 1H-NMR Comparative Analysis

Objective: Differentiate 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one from the 3-one isomer using symmetry arguments.

Materials:

  • Sample (~5-10 mg)[1]

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    (Methanol-d4)[1]
  • Instrument: 400 MHz NMR (minimum)

Step-by-Step Methodology:

  • Solubilization: Dissolve the sample completely.[1] Ensure no solid residue remains, as this affects shimming.[1]

  • Acquisition: Acquire a standard 1H spectrum (16-32 scans).[1]

  • Bridgehead Analysis (Critical Step): Focus on the region 3.0 – 4.0 ppm.[1]

    • C3-Isomer: Look for the bridgehead protons (H1/H5).[1] Because of the plane of symmetry, these will appear as a single signal (integrating to 2H).

    • C2-Isomer: Look for H1 and H5.[1] Due to asymmetry, H1 (adjacent to carbonyl) and H5 (distal) are chemically non-equivalent.[1] They will appear as two distinct signals (integrating to 1H each) with different coupling constants.

  • Carbonyl Region (13C-NMR verification):

    • C3-Isomer: Fewer carbon signals due to symmetry (C2=C4, C1=C5, C6=C7).[1] Total skeletal carbons = 5 signals.[1]

    • C2-Isomer: Full count of skeletal carbons.[1] Total skeletal carbons = 7 signals.[1]

Data Summary Table
FeatureC3-Isomer (Tropinone)C2-Isomer (2-Tropinone)
Symmetry Plane of Symmetry (

)
Asymmetric (

)
H1/H5 NMR Equivalent (1 Signal, 2H)Distinct (2 Signals, 1H each)
13C Skeletal Signals 5 Signals (Degenerate)7 Signals (Unique)
Chirality Meso (Achiral)Chiral (Enantiomeric pair)
IR (C=O) ~1715-1725 cm⁻¹~1730-1740 cm⁻¹ (Ring strain effect)

Part 4: Pharmacological Implications[1]

The shift from C3 to C2 drastically alters the binding profile of the resulting scaffold.[1]

  • C3-Position (Classic):

    • Derivatives (e.g., Cocaine, Atropine) primarily target Muscarinic Acetylcholine Receptors (mAChR) and the Dopamine Transporter (DAT) .[1]

    • Mechanism: The C3-ester/hydroxyl is crucial for the pharmacophore overlap with the endogenous ligand.[1]

  • C2-Position (Novel):

    • Derivatives functionalized at C2 often show enhanced selectivity for the Serotonin Transporter (SERT) over DAT [1].[1]

    • Application: This scaffold is utilized to develop non-stimulant antidepressants or selective probes for 5-HT systems, avoiding the high abuse potential associated with DAT inhibition.[1]

References

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Source: Royal Society of Chemistry (RSC) - Organic & Biomolecular Chemistry URL:[1][Link]

  • Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry. Source: Chemistry Steps URL:[Link]

  • Tropinone - Compound Summary. Source: PubChem URL:[1][2][Link][1]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Source: Oxford Instruments Application Notes URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Reductive Amination of 8-Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 8-Azabicyclo[3.2.1]octane Scaffold and its Functionalization

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, bicyclic structure is a key feature in a wide range of biologically active compounds, including the tropane alkaloids such as cocaine and atropine. The constrained conformation of this scaffold provides a unique three-dimensional presentation of functional groups, enabling precise interactions with biological targets. Consequently, the development of efficient and selective methods for the synthesis and functionalization of 8-azabicyclo[3.2.1]octane derivatives is of paramount importance for the creation of novel therapeutics.

Reductive amination stands out as one of the most robust and versatile methods for the introduction of diverse substituents onto the tropane core, typically at the C3 position via the readily available precursor, tropinone. This one-pot reaction, which combines the formation of a C-N bond with the reduction of an intermediate imine or iminium ion, offers an operationally simple and atom-economical route to a vast array of secondary and tertiary amines.[1][2][3] The products of these reactions serve as crucial intermediates or as final drug candidates themselves, with applications as neurokinin-1 (NK1) receptor antagonists, vasopressin antagonists, and other modulators of the central nervous system.[4][5]

This comprehensive guide provides an in-depth exploration of the reductive amination conditions specifically tailored for 8-azabicyclo[3.2.1]octane derivatives. We will delve into the mechanistic nuances that govern the stereochemical outcome of the reaction, discuss the critical parameters that influence its success, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Mechanism of Reductive Amination: A Stepwise Look at a Powerful Transformation

The reductive amination of a ketone, such as an 8-azabicyclo[3.2.1]octan-3-one derivative, with a primary or secondary amine proceeds through a two-step sequence within a single reaction vessel.[1][2]

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the 8-azabicyclo[3.2.1]octanone. This is followed by a dehydration step to form a transient imine intermediate. Under the typically neutral to weakly acidic reaction conditions, the imine is often protonated to form a more electrophilic iminium ion. The rate of this step is often accelerated by the presence of a mild acid catalyst, such as acetic acid.

  • Hydride Reduction: A reducing agent, introduced into the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion to a single C-N bond, yielding the final amine product. The choice of reducing agent is critical, as it must be mild enough to not significantly reduce the starting ketone while being sufficiently reactive to reduce the imine/iminium ion intermediate.

Caption: General mechanism of reductive amination.

Critical Reaction Parameters: A Guide to Optimizing Your Reductive Amination

The success and selectivity of the reductive amination of 8-azabicyclo[3.2.1]octane derivatives are highly dependent on a careful selection of reaction parameters.

The Choice of Reducing Agent: A Matter of Selectivity and Safety

While several reducing agents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as the reagent of choice for the reductive amination of ketones.[1][6][7] Its popularity stems from its mildness and remarkable selectivity for reducing iminium ions in the presence of the less reactive ketone starting material. This selectivity minimizes the formation of the corresponding alcohol byproduct. Furthermore, STAB is a safer alternative to the highly toxic sodium cyanoborohydride (NaBH₃CN), which was historically a common reagent for this reaction.[1][8]

Other reducing agents such as sodium borohydride (NaBH₄) can also be used, but care must be taken as it can also reduce the starting ketone.[2][9] Catalytic hydrogenation is another alternative, though it may not be compatible with other reducible functional groups in the molecule.[2]

Solvent Selection: Influencing Reactivity and Solubility

The choice of solvent is crucial and is often dictated by the chosen reducing agent. For reactions employing sodium triacetoxyborohydride, aprotic solvents are preferred as STAB is water-sensitive.[10] Commonly used solvents include:

  • 1,2-Dichloroethane (DCE): Often the solvent of choice, providing good solubility for a wide range of substrates and reagents.

  • Tetrahydrofuran (THF): Another excellent option, though reactions may be slightly slower than in DCE.

  • Dichloromethane (DCM): A suitable alternative to DCE.

The Role of pH and Acid Catalysis

The formation of the imine/iminium ion is the rate-limiting step in many reductive aminations and is generally favored under weakly acidic conditions. The addition of a catalytic amount of a weak acid, such as acetic acid , can significantly accelerate the reaction. However, excessively acidic conditions should be avoided as they can lead to the protonation of the amine starting material, rendering it non-nucleophilic. For reductive aminations using STAB, the reagent itself can release acetic acid upon reaction, often making the addition of an external acid catalyst unnecessary, especially with more reactive aldehydes. For less reactive ketones like tropinone derivatives, the addition of 1-2 equivalents of acetic acid is often beneficial.

Temperature and Reaction Time

Most reductive aminations of 8-azabicyclo[3.2.1]octane derivatives can be conveniently carried out at room temperature. The reaction times can vary from a few hours to overnight, depending on the reactivity of the specific ketone and amine substrates. Progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Stereochemical Considerations: The Endo vs. Exo Challenge

A critical aspect of the reductive amination of 3-keto-8-azabicyclo[3.2.1]octane derivatives is the stereochemical outcome at the C3 position. The reduction of the intermediate iminium ion can lead to the formation of two diastereomers: the endo and exo products. The facial selectivity of the hydride attack on the iminium ion is influenced by steric hindrance.

Generally, the hydride reagent will attack from the less sterically hindered face of the bicyclic system. In the case of the tropane skeleton, the piperidine ring adopts a chair conformation. The approach to the C3 position is often less hindered from the equatorial direction, leading to the formation of the axial alcohol, which corresponds to the endo isomer as the major product. The diastereoselectivity can be influenced by the steric bulk of the reducing agent and the substituents on both the bicyclic core and the amine. For instance, reductive amination of tropinone with primary amines like benzylamine and aniline using sodium triacetoxyborohydride has been shown to give the endo isomer as the major product with high diastereoselectivity.[6]

Stereoselectivity cluster_hydride Iminium Iminium Ion Intermediate (Planar at C3) Endo endo-Amine (Axial C-N bond) Iminium:f1->Endo Exo exo-Amine (Equatorial C-N bond) Iminium:f1->Exo Hydride_endo [H-] Hydride_endo->Iminium:f1 More hindered (Minor pathway) Hydride_exo [H-] Hydride_exo->Iminium:f1 Less hindered (Major pathway)

Sources

Application Notes and Protocols for the Stereoselective Reduction of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane core is a privileged heterocyclic motif of considerable importance in medicinal chemistry and drug development.[1][2] This rigid bicyclic structure is the central framework of the tropane alkaloids, a class of natural products with a wide spectrum of biological activities.[2][3] Prominent examples include cocaine, a potent dopamine reuptake inhibitor, and atropine, a muscarinic acetylcholine receptor antagonist. The therapeutic potential of synthetic derivatives of the 8-azabicyclo[3.2.1]octane scaffold is vast, with applications as neurokinin-1 (NK1) receptor antagonists for the treatment of emesis and depression, and as cholinergic receptor antagonists.[4][5]

The stereochemistry of substituents on the 8-azabicyclo[3.2.1]octane ring system is a critical determinant of biological activity. Consequently, the stereoselective synthesis of functionalized derivatives is of paramount importance. The reduction of the prochiral ketone, 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one, to its corresponding secondary alcohols, presents a key synthetic challenge. The formation of either the endo or exo alcohol diastereomer is dictated by the facial selectivity of hydride attack on the carbonyl group. This guide provides a detailed exploration of the stereoselective reduction of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one, offering insights into the underlying principles and providing robust protocols for achieving high diastereoselectivity.

Principles of Stereoselective Ketone Reduction in Bicyclic Systems

The reduction of cyclic and bicyclic ketones with hydride reagents can lead to the formation of two diastereomeric alcohols. The stereochemical outcome is primarily governed by the steric environment around the carbonyl group and the steric bulk of the hydride reagent.[6]

  • Less Hindered Hydride Reagents (e.g., Sodium Borohydride, Lithium Aluminum Hydride): These smaller hydride reagents tend to approach the carbonyl group from the less sterically hindered face. In the case of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one, the piperidine ring in its chair conformation presents a more open face for hydride attack, leading to the formation of the thermodynamically more stable alcohol.[7][8]

  • Bulky Hydride Reagents (e.g., L-Selectride®, K-Selectride®): Sterically demanding hydride reagents, such as L-Selectride (lithium tri-sec-butylborohydride), approach the carbonyl from the more hindered face to avoid steric clashes with the axial protons on the bicyclic ring system. This results in the formation of the thermodynamically less stable alcohol.[3][9][10] The high degree of stereoselectivity achieved with these reagents makes them invaluable tools in asymmetric synthesis.

The following diagram illustrates the two possible pathways for hydride attack on 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one.

G cluster_0 Hydride Attack on 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one Ketone 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one Endo_Alcohol endo-8-Benzyl-8-azabicyclo[3.2.1]octan-2-ol (Thermodynamically Favored) Ketone->Endo_Alcohol Less Hindered Attack (e.g., NaBH4) Exo_Alcohol exo-8-Benzyl-8-azabicyclo[3.2.1]octan-2-ol (Kinetically Favored with Bulky Reagents) Ketone->Exo_Alcohol More Hindered Attack (e.g., L-Selectride)

Figure 1. Pathways of hydride attack on the carbonyl group.

Comparative Data on Diastereoselective Reduction

The choice of reducing agent has a profound impact on the diastereomeric ratio of the resulting alcohols. The following table provides a summary of the expected outcomes for the reduction of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one based on established principles of stereoselective reduction.

Reducing AgentExpected Major DiastereomerExpected Diastereomeric Ratio (endo:exo)Rationale
Sodium Borohydride (NaBH₄)endo-alcohol~ 85:15Attack from the less hindered face, leading to the thermodynamically more stable product.[7]
L-Selectride®exo-alcohol> 98:2The bulky reagent attacks from the more sterically accessible face for the reagent, leading to the kinetically controlled product.[9][10]

Experimental Protocols

Protocol 1: Non-Stereoselective Reduction with Sodium Borohydride

This protocol describes a general procedure for the reduction of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one using sodium borohydride, which is expected to yield a mixture of endo and exo alcohols, with the endo isomer being the major product.

Materials:

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one (1.0 eq) in anhydrous methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water (5 mL per gram of ketone).

  • Add saturated aqueous NH₄Cl solution (10 mL per gram of ketone) and stir for 10 minutes.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL per gram of ketone).

  • Combine the organic layers and wash with brine (20 mL per gram of ketone).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to separate the endo and exo isomers.

Protocol 2: Stereoselective Reduction with L-Selectride®

This protocol details the use of the sterically hindered reducing agent, L-Selectride®, to achieve high diastereoselectivity in favor of the exo-alcohol. Note: L-Selectride® is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate syringe and cannula techniques.

Materials:

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one

  • Anhydrous tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • Deionized water

  • 3 M aqueous sodium hydroxide (NaOH) solution

  • 30% aqueous hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and other appropriate glassware for inert atmosphere techniques

  • Syringes and needles

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add a solution of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one (1.0 eq) in anhydrous THF (10 mL per gram of ketone).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution (1.0 M in THF, 1.2 eq) dropwise via syringe to the stirred solution over 30 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Monitor the reaction progress by TLC (quench a small aliquot with water before spotting).

  • Once the reaction is complete, carefully quench the reaction at -78 °C by the slow dropwise addition of deionized water (1 mL per mmol of L-Selectride®).

  • Allow the mixture to warm to room temperature, then add 3 M aqueous NaOH solution (1 mL per mmol of L-Selectride®).

  • Slowly and carefully add 30% aqueous H₂O₂ solution (1 mL per mmol of L-Selectride®) dropwise (Caution: exothermic reaction).

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL per gram of ketone).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sources

Application Notes & Protocols: A Guide to Reagents for Robinson Annulation in 8-Azabicyclo Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Core and the Strategic Utility of the Aza-Robinson Annulation

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis.[1][2] This bicyclic amine core is the central feature of tropane alkaloids, a class of compounds renowned for their diverse and potent biological activities.[2] The rigid, three-dimensional architecture of the 8-azabicyclo[3.2.1]octane system provides a unique conformational constraint that is often key to high-affinity interactions with biological targets, including neurotransmitter transporters.[3] Consequently, the development of efficient and stereoselective methods for the synthesis of this scaffold is of paramount importance to the drug discovery and development community.

The Robinson annulation, a classic and powerful ring-forming reaction, traditionally combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[4][5][6] Its adaptation to nitrogen-containing systems, often termed the aza-Robinson annulation, provides a strategic and convergent approach to the synthesis of fused N-heterocycles, including the coveted 8-azabicyclo[3.2.1]octane core.[7] This application note provides a detailed guide for researchers on the selection of appropriate reagents and the execution of protocols for the successful synthesis of 8-azabicyclo compounds via the aza-Robinson annulation.

Mechanistic Underpinnings: The Aza-Robinson Annulation Pathway

The aza-Robinson annulation is a tandem reaction that proceeds through two key mechanistic steps: an initial aza-Michael addition followed by an intramolecular aldol condensation.[4][5][7] Understanding this sequence is crucial for rational reagent selection and optimization of reaction conditions.

  • Aza-Michael Addition: The reaction is initiated by the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound (a Michael acceptor). In the context of 8-azabicyclo synthesis, the nitrogen nucleophile is typically part of a pre-existing piperidine or pyrrolidine ring system. This step forms a key 1,5-dicarbonyl or a related intermediate where one of the carbonyls is replaced by a nitrogen-containing functional group.[5][6]

  • Intramolecular Aldol Condensation: Following the Michael addition, the newly formed intermediate undergoes an intramolecular aldol reaction.[5][8] A base abstracts an acidic α-proton from one of the carbonyl groups (or an adjacent carbon), generating an enolate. This enolate then attacks the other carbonyl group within the same molecule, leading to the formation of a new six-membered ring and the bicyclic 8-azabicyclo[3.2.1]octane skeleton.[8][9] Subsequent dehydration of the resulting aldol adduct often occurs, particularly under heating, to yield a more stable α,β-unsaturated ketone within the newly formed ring.[10]

aza_robinson_annulation cluster_michael Aza-Michael Addition cluster_aldol Intramolecular Aldol Condensation N_Nucleophile Nitrogen Nucleophile (e.g., Cyclic Imide/Amine) Intermediate 1,5-Dicarbonyl Analogue Intermediate N_Nucleophile->Intermediate + Base Michael_Acceptor Michael Acceptor (α,β-Unsaturated Ketone) Michael_Acceptor->Intermediate Enolate_Formation Enolate Formation Intermediate->Enolate_Formation + Base/Acid Cyclization Intramolecular Cyclization Enolate_Formation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 8-Azabicyclo[3.2.1]octane Product Dehydration->Product

Caption: Aza-Robinson Annulation Workflow.

Core Reagents for 8-Azabicyclo Synthesis via Aza-Robinson Annulation

The success of the aza-Robinson annulation hinges on the judicious selection of three key components: the nitrogen-containing starting material, the Michael acceptor, and the catalyst.

Nitrogen-Containing Nucleophiles (The "Aza" Component)

The choice of the nitrogen-containing starting material is critical as it provides the pre-existing five or six-membered ring that will become part of the final bicyclic structure.

  • Cyclic Imines and Enamines: These are common substrates. The imine or enamine functionality provides the nucleophilic nitrogen for the initial Michael addition.

  • Cyclic Imides: Succinimide, glutarimide, and their derivatives have been successfully employed as the nitrogen nucleophile.[7][11] The use of a base is necessary to deprotonate the imide nitrogen, rendering it sufficiently nucleophilic for the conjugate addition.[7]

  • Piperidine and Pyrrolidine Derivatives: Pre-formed piperidine or pyrrolidine rings containing an enolizable ketone or a related functional group are also viable starting materials.

Michael Acceptors (The Annulating Reagent)

The Michael acceptor is typically an α,β-unsaturated ketone that provides the four-carbon unit required to form the new six-membered ring.

  • Methyl Vinyl Ketone (MVK): This is the most common and classic Michael acceptor used in Robinson annulations due to its high reactivity.[4]

  • Ethyl Vinyl Ketone (EVK): A slightly less reactive but equally effective alternative to MVK.[12]

  • Other Substituted α,β-Unsaturated Ketones: A variety of substituted enones can be used to introduce further complexity and functionality into the final 8-azabicyclo structure. However, steric hindrance on the β-carbon of the enone can impede the initial Michael addition.[13]

  • Precursors to α,β-Unsaturated Ketones: To avoid polymerization of the reactive vinyl ketone, precursors such as β-chloroketones can be used. These generate the α,β-unsaturated ketone in situ.[12]

Catalysts (Promoters of the Tandem Reaction)

The choice of catalyst is crucial for promoting both the Michael addition and the subsequent aldol condensation. The reaction can be catalyzed by either bases or acids.

  • Bases:

    • Alkali Metal Alkoxides (e.g., NaOEt, KOtBu): These are strong bases commonly used to deprotonate the nitrogen nucleophile (in the case of imides) and to catalyze both the Michael addition and the aldol condensation. Sodium ethoxide (NaOEt) in ethanol is a frequently used system.[7][11]

    • Amine Bases (e.g., Pyrrolidine, L-proline): Chiral amines, such as L-proline and its derivatives, can be used to achieve enantioselective Robinson annulations.[14] These organocatalysts can activate both the nucleophile and the electrophile.[15]

  • Acids:

    • Protic Acids (e.g., TfOH): Strong protic acids like trifluoromethanesulfonic acid (TfOH) can be used to promote the intramolecular aldol condensation step, particularly when the Michael adduct has been isolated.[7][11]

    • Lewis Acids: In some variations, Lewis acids can be employed to activate the Michael acceptor towards nucleophilic attack.

Tabulated Overview of Reagents and Conditions

Reagent ClassSpecific ExamplesRole in ReactionTypical Conditions & Considerations
Nitrogen Nucleophile Cyclic Imides (Succinimide, Glutarimide)Provides the pre-formed N-containing ring and the nucleophilic nitrogen.Requires a base (e.g., NaOEt) for deprotonation. Solubility can be a factor.[7][11]
Cyclic Enamines/IminesActs as the nucleophile in the Michael addition.Often generated in situ from the corresponding ketone and a secondary amine.
Michael Acceptor Methyl Vinyl Ketone (MVK)Provides the four-carbon unit for the new six-membered ring.Highly reactive, can polymerize. Often added slowly to the reaction mixture.[4]
Ethyl Vinyl Ketone (EVK)A less volatile alternative to MVK.Similar reactivity profile to MVK.[12]
β-ChloroketonesIn situ precursor to the α,β-unsaturated ketone.Reduces polymerization side reactions.[12]
Catalyst Sodium Ethoxide (NaOEt)Base catalyst for both Michael addition and aldol condensation.Typically used in catalytic or stoichiometric amounts in an alcoholic solvent.[7][11]
L-ProlineChiral organocatalyst for asymmetric synthesis.Can facilitate both steps of the reaction enantioselectively.[14]
Trifluoromethanesulfonic Acid (TfOH)Acid catalyst for the intramolecular aldol condensation.Often used in the second step after isolation of the Michael adduct.[7][11]

Experimental Protocols

Protocol 1: Two-Step Aza-Robinson Annulation of a Cyclic Imide with Methyl Vinyl Ketone

This protocol is adapted from a strategy for the synthesis of fused bicyclic amides.[7][11]

Step 1: Aza-Michael Addition

  • To a solution of the cyclic imide (e.g., succinimide, 1.0 equiv) in a mixture of ethanol and ethyl acetate, add a catalytic amount of sodium ethoxide (5 mol%).

  • Heat the reaction mixture to 77 °C.

  • Slowly add methyl vinyl ketone (1.1 equiv) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting Michael adduct by column chromatography.

Step 2: Intramolecular Aldol Condensation

  • Dissolve the purified Michael adduct (1.0 equiv) in a suitable solvent such as dichloromethane.

  • Add trifluoromethanesulfonic acid (TfOH, 2.0 equiv) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final 8-azabicyclo product by column chromatography.

experimental_workflow cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Intramolecular Aldol Condensation Start1 Dissolve Cyclic Imide in EtOH/AcOEt Add_Base Add NaOEt (5 mol%) Start1->Add_Base Heat Heat to 77 °C Add_Base->Heat Add_MVK Add MVK (1.1 equiv) Heat->Add_MVK Monitor1 Monitor by TLC Add_MVK->Monitor1 Workup1 Quench, Extract, Purify Monitor1->Workup1 Intermediate Isolated Michael Adduct Workup1->Intermediate Start2 Dissolve Michael Adduct in CH2Cl2 Intermediate->Start2 Add_Acid Add TfOH (2.0 equiv) Start2->Add_Acid Monitor2 Monitor by TLC Add_Acid->Monitor2 Workup2 Quench, Extract, Purify Monitor2->Workup2 Final_Product 8-Azabicyclo Product Workup2->Final_Product

Caption: Two-Step Aza-Robinson Annulation Workflow.

Conclusion and Future Perspectives

The aza-Robinson annulation stands as a robust and versatile strategy for the synthesis of the medicinally important 8-azabicyclo[3.2.1]octane core. The careful selection of the nitrogen-containing nucleophile, the Michael acceptor, and the appropriate catalyst is paramount to the success of this transformation. The development of asymmetric variants of the aza-Robinson annulation, often employing chiral organocatalysts, continues to be an active area of research, promising more direct and efficient access to enantiomerically pure 8-azabicyclo derivatives for drug discovery and development.[15][16] Further exploration of novel Michael acceptors and nitrogenous starting materials will undoubtedly expand the scope and utility of this powerful synthetic methodology.

References

  • [Author], [Year]. Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • [Author], [Year]. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing). [Source].
  • [Author], [Year]. Enantioselective synthesis of 8-azabicyclo[3.2.
  • Wikipedia.
  • [Author], [Year]. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed. [Source].
  • [Author], [Year]. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides - PMC. [Source].
  • [Author], [Year]. Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.
  • [Author], [Year].
  • [Author], [Year]. Robinson Annulation - Organic Chemistry Portal. [Source].
  • [Author], [Year]. The Robinson Annulation - Master Organic Chemistry. [Source].
  • [Author], [Year]. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps. [Source].
  • [Author], [Year]. Robinson Annulation Reaction Mechanism - YouTube. [Source].
  • [Author], [Year].
  • [Author], [Year].
  • [Author], [Year]. The suggested mechanism for the Robinson annulation reaction.
  • [Author], [Year]. Aldol Addition and Condensation Reactions - Master Organic Chemistry. [Source].
  • [Author], [Year]. Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation) - Chemistry and Biochemistry - UCLA. [Source].
  • [Author], [Year]. Table 1 from Synthesis of bicyclo[2.2.
  • [Author], [Year]. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax. [Source].
  • [Author], [Year]. Intramolecular Aldol Reactions - Chemistry Steps. [Source].
  • [Author], [Year]. 23.12: The Robinson Annulation Reaction - Chemistry LibreTexts. [Source].
  • [Author], [Year]. 23.6: Intramolecular Aldol Reactions - Chemistry LibreTexts. [Source].
  • [Author], [Year]. Intramolecular Aldol Condensation Reaction Mechanism + Trick - YouTube. [Source].
  • [Author], [Year].
  • [Author], [Year]. Enantioselective solvent-free Robinson annulation reactions - Indian Academy of Sciences. [Source].
  • [Author], [Year]. Heterogeneous Synergistic Catalysis for Promoting Aza-Michael–Henry Tandem Reaction for the Synthesis of Chiral 3-Nitro-1,2-Dihydroquinoline - MDPI. [Source].
  • [Author], [Year]. Synthesis of Heterocycles from Donor-Acceptor Cyclopropanes: A Five-Year Recap. [Source].

Sources

Troubleshooting & Optimization

Technical Support Center: 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8021-BNT-QC Status: Open Subject: Impurity Profiling & Troubleshooting for N-Benzylnortropinone Preparation Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one (N-Benzylnortropinone) relies on the classic Robinson-Schöpf reaction .[1] While elegant, this "one-pot" double Mannich condensation is notoriously sensitive to pH and concentration.[1] The primary failure mode is the formation of intractable polymeric "tars" derived from the succinaldehyde precursor, often co-eluting with or trapping the desired product.

This guide deconstructs the impurity profile based on the three critical reaction phases: Precursor Hydrolysis , Condensation , and Decarboxylation .

Part 1: Reaction Logic & Impurity Pathways

The following diagram maps the standard synthesis route against the entry points for the three most common impurities: Oligomers (Impurity A) , Unreacted Amine (Impurity B) , and Intermediate Acids (Impurity C) .

G Start 2,5-Dimethoxytetrahydrofuran Hydrolysis Acid Hydrolysis (HCl, H2O) Start->Hydrolysis Succinaldehyde Succinaldehyde (Reactive Intermediate) Hydrolysis->Succinaldehyde Condensation Double Mannich Condensation Succinaldehyde->Condensation ImpurityA IMPURITY A: Succinaldehyde Oligomers (Brown/Black Tar) Succinaldehyde->ImpurityA pH < 3 or High Conc. Reagents Benzylamine + Acetonedicarboxylic Acid Reagents->Condensation ImpurityB IMPURITY B: Residual Benzylamine Reagents->ImpurityB Excess Added Buffer Buffer (pH 4.5 - 5.5) Buffer->Condensation Critical Control Decarboxylation Decarboxylation (-2 CO2) Condensation->Decarboxylation ImpurityC IMPURITY C: Mono-carboxylic Acid Intermediate Condensation->ImpurityC Incomplete Heating Product 8-Benzyl-8-azabicyclo [3.2.1]octan-2-one Decarboxylation->Product

Figure 1: Process flow diagram illustrating the Robinson-Schöpf synthesis pathway and the specific entry points for major impurities.

Part 2: Troubleshooting Guide (Q&A Format)
Module 1: The "Black Tar" Phenomenon (Succinaldehyde Oligomers)

User Question: "My reaction mixture turned into a viscous black oil that is impossible to filter. The yield is <10%.[1] What happened?"

Technical Diagnosis: You have encountered Impurity A (Succinaldehyde Oligomers) . This is the most common failure mode.[1] Succinaldehyde is unstable and polymerizes rapidly in strongly acidic or basic conditions, or if the concentration is too high before the amine reacts.

Corrective Protocol:

  • Check Hydrolysis Time: Do not hydrolyze 2,5-dimethoxytetrahydrofuran for longer than necessary (typically 20-30 mins at mild reflux). Prolonged heating generates polymers before the main reaction starts.[1]

  • Dilution Factor: The Robinson-Schöpf reaction mimics biosynthesis and works best at high dilution.[1] Ensure your reaction concentration is <0.1 M relative to succinaldehyde.[1]

  • pH Control: The "Sweet Spot" is pH 4.5 – 5.5 .[1]

    • Why? At pH < 4, polymerization of the aldehyde dominates. At pH > 6, the Mannich reaction stalls because the ketone enolization is suppressed.

    • Action: Use a Citrate-Phosphate buffer system.[1] Monitor pH throughout the addition of acetonedicarboxylic acid.

Module 2: Starting Material Contamination (Benzylamine)

User Question: "I see a persistent spot on my TLC (Rf ~0.4 in MeOH/DCM) that smells like amine. Recrystallization isn't removing it."

Technical Diagnosis: This is Impurity B (Residual Benzylamine) .[1] Unlike methylamine (used in standard tropinone synthesis), benzylamine is high-boiling (185°C) and lipophilic, making it difficult to remove via simple evaporation or aqueous washing.[1]

Corrective Protocol:

  • Stoichiometry: Do not use a large excess of benzylamine.[1] A 1:1:1 ratio (Aldehyde:Amine:Acid) is ideal.[1]

  • Acidic Wash:

    • Dissolve the crude oil in diethyl ether or ethyl acetate.[1]

    • Wash with cold 1M HCl (3x).[1]

    • Mechanism:[1][2][3] Benzylamine is a stronger base than the N-benzylnortropinone product (due to the inductive effect of the ketone in the tropane ring reducing basicity). However, both will protonate.[1] The key is that the benzylamine salt is often more water-soluble than the tropinone salt in specific biphasic systems, or you can exploit the difference in pKa during back-extraction.

  • Chromatography: If washing fails, use neutral alumina instead of silica gel, as silica can cause streaking with benzylamine.[1]

Module 3: Incomplete Decarboxylation (Intermediate Acids)

User Question: "My mass spec shows a peak at M+44 relative to the product. Is this an oxidation byproduct?"

Technical Diagnosis: No. This is likely Impurity C (Tropinone-carboxylic acid) .[1] The Robinson-Schöpf reaction produces a dicarboxylic acid intermediate that must lose two molecules of CO₂.[1] If the reaction temperature was too low or the pH rose too high during the final stage, decarboxylation remains incomplete.

Corrective Protocol:

  • Thermal Drive: Ensure the reaction is heated to 50-60°C after the initial condensation period (usually overnight at RT) to drive off CO₂.[1]

  • Acidification: Lowering the pH to ~3 for the final hour of heating can facilitate the decarboxylation of the beta-keto acid intermediate.

Part 3: Quantitative Data & Impurity Summary
Impurity TypeChemical EntityDetection (TLC/GC)Removal Strategy
Oligomeric Succinaldehyde PolymersBaseline Streak (UV inactive/stains with KMnO4)Prevention only. Once formed, difficult to separate.[1] Dilution is key.[1]
Starting Material BenzylamineDistinct spot, UV Active (High Rf)Acid/Base extraction; Flash chromatography (DCM/MeOH/NH3).[1]
Intermediate 3-Carboxy-N-benzylnortropinonePolar spot (Low Rf), AcidicHeat reaction to 60°C; Acidify to pH 3 before workup.[1]
Oxidative N-Benzylnortropinone N-oxideVery Low Rf, M+16 peak in MSAvoid old ether solvents; Store product under Nitrogen/Argon.[1]
Part 4: Protocol for High-Purity Isolation

To ensure removal of the "Black Tar" and Benzylamine, follow this specific workup:

  • Quench: Basify the reaction mixture to pH 10-11 using solid K₂CO₃ (avoid NaOH to prevent aldol side-reactions of the ketone).

  • Extraction: Extract exhaustively with Chloroform (CHCl₃). Note: DCM is often insufficient for extracting the benzyl derivative from the tar.

  • Filtration: Pass the organic phase through a pad of Celite to trap fine polymeric particulates.[1]

  • Salt Formation (The Purification Key):

    • Do not evaporate to dryness immediately.[1]

    • Add a solution of Picric Acid (traditional/analytical) or Oxalic Acid in ethanol.[1]

    • The N-benzylnortropinone oxalate crystallizes readily, rejecting the non-basic polymeric impurities and the highly soluble benzylamine oxalate.

    • Recrystallize the salt from Ethanol/Ether.[1]

  • Free Base Release: Dissolve pure salt in water, basify with NH₄OH, and extract into ether for the final pure product.

References
  • Robinson, R. (1917).[1][3] "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768.[1]

  • Schöpf, C., & Lehmann, G. (1935).[1] "Die Synthese des Tropinons, Pseudopelletierins, Lobelanins und verwandter Alkaloide unter physiologischen Bedingungen."[1] Justus Liebigs Annalen der Chemie, 518(1), 1-37.[1]

  • Organic Syntheses. "Succinaldehyde." Org.[1] Synth. 1953, 33, 32. (Describes the critical hydrolysis of 2,5-dimethoxytetrahydrofuran).

  • Kovacs, T., et al. (2021).[1] "Efficient, Two-Step Synthesis of N-Substituted Nortropinone Derivatives." Molecules, 26(4), 1023.[1] (Modern optimization of N-benzyl variants).

Sources

Minimizing side reactions during N-benzylation of nortropinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Benzylation of Nortropinone Derivatives

Topic: Minimizing Side Reactions During N-Benzylation of Nortropinone

Executive Summary & Strategic Analysis

Nortropinone (8-azabicyclo[3.2.1]octan-3-one) presents a unique synthetic challenge due to its bifunctional nature: a secondary amine and a ketone within a bicyclic framework. While N-benzylation is a standard transformation, the presence of the ketone and the bridgehead constraints introduces three critical competitive pathways: Quaternization (Over-alkylation) , O-Alkylation (Enolization) , and Aldol Condensation .

This guide moves beyond generic "add reagent" instructions. We analyze the chemoselectivity required to favor the kinetic N-alkylation over thermodynamic enolate traps and runaway quaternization.

The Chemoselectivity Landscape
Reaction PathwayTriggerMitigation Strategy
N-Benzylation (Desired) Nucleophilic attack by

amine on benzyl halide.
Controlled stoichiometry (1.0–1.1 eq), mild base.
Quaternization (Side) Reaction of product (

amine) with excess electrophile.
Slow addition of electrophile; avoid excess reagents.
O-Alkylation (Side) Enolization of ketone by strong base; attack at Oxygen.Use weak bases (e.g.,

, DIPEA); avoid NaH/LDA.
Aldol Condensation (Side) Base-catalyzed self-reaction of ketone enolates.Low temperature (<40°C); use non-hydroxide bases.

Critical Side Reactions & Mechanistic Mitigation

The "Runaway" Reaction: Quaternary Ammonium Salt Formation

The product, N-benzylnortropinone, is a tertiary amine and often more nucleophilic than the starting secondary amine due to the inductive effect of the benzyl group. This leads to the "runaway" formation of the N,N-dibenzylnortropinonium salt.

  • Symptom: White precipitate that is insoluble in organic solvents but soluble in water; loss of yield.

  • Mechanistic Fix:

    • Stoichiometry Control: Never exceed 1.1 equivalents of benzyl halide.

    • High Dilution: Run the reaction at 0.05 M to 0.1 M concentration to minimize intermolecular collisions between product and electrophile.

    • Reagent Order: Add the benzyl halide dropwise to the amine solution, not the other way around.

The "Enolate" Trap: O-Alkylation

Nortropinone has


-protons adjacent to the ketone. Strong bases (pKa > 12) or hard electrophiles can drive reaction at the oxygen atom, forming enol ethers.
  • Symptom: Appearance of vinyl protons in NMR (5.0–6.0 ppm); product hydrolyzes back to starting material on acidic workup.

  • Mechanistic Fix: Use Potassium Carbonate (

    
    )  or Diisopropylethylamine (DIPEA) . These bases are strong enough to deprotonate the ammonium salt but too weak to quantitatively deprotonate the 
    
    
    
    -carbon.

Optimized Experimental Protocols

Method A: Direct Alkylation (Standard Route)

Best for: Quick synthesis when small amounts of side products are tolerable or separable.

Reagents:

  • Nortropinone HCl salt (1.0 eq)

  • Benzyl Bromide (1.05 eq)

  • 
     (3.0 eq) - Acts as HCl scavenger and buffer.
    
  • Solvent: Acetonitrile (ACN) or Acetone (Dry).

Step-by-Step Protocol:

  • Free-Basing (In-Situ): Suspend Nortropinone HCl and

    
     in ACN. Stir at room temperature (RT) for 30 mins. Why? Ensures the amine is free and available before the electrophile sees it.
    
  • Controlled Addition: Cool the mixture to 0°C. Dissolve Benzyl Bromide in a small volume of ACN and add it dropwise over 20–30 minutes.

  • Reaction: Allow to warm to RT. Stir for 12–16 hours. Do not heat above 40°C to prevent aldol condensation.

  • Validation: Check TLC (System: DCM/MeOH 95:5). Look for the disappearance of the secondary amine (ninhydrin active) and appearance of the tertiary amine (UV active, Dragendorff active).

  • Workup: Filter off inorganic salts. Evaporate solvent.[1][2][3] Redissolve in DCM, wash with water (removes any quaternary salts), dry over

    
    .
    
Method B: Reductive Amination (High Fidelity Route)

Best for: Maximum selectivity, avoiding ALL quaternary salts and O-alkylation.

Reagents:

  • Nortropinone HCl (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Acetic Acid (1.0 eq)

  • Solvent: DCE (Dichloroethane) or DCM.[3][4]

Step-by-Step Protocol:

  • Imine Formation: Mix Nortropinone HCl, Benzaldehyde, and Acetic Acid in DCE. Stir for 1 hour. Note: Nortropinone imines can be slow to form due to steric bulk.

  • Reduction: Add STAB in one portion. Stir at RT for 12–24 hours.

  • Quench: Add saturated

    
     solution. Stir vigorously for 15 mins.
    
  • Extraction: Extract with DCM. The product is exclusively the N-mono-benzylated amine.

Visualizing the Pathways

The following diagram maps the kinetic competition between the desired N-alkylation and the parasitic side reactions.

ReactionPathways Start Nortropinone (Secondary Amine) Base Base Selection Start->Base BnX Benzyl Halide (Electrophile) Product N-Benzylnortropinone (Target: 3° Amine) Base->Product Weak Base (K2CO3) + 1.0 eq BnX Side_OAlk Enol Ether (O-Alkylation) Base->Side_OAlk Strong Base (NaH) Hard Electrophile Side_Aldol Aldol Dimer (Self-Condensation) Base->Side_Aldol Strong Base + Heat (Enolate Dimerization) Side_Quat Quaternary Salt (Over-Alkylation) Product->Side_Quat Excess BnX Fast Kinetics

Caption: Kinetic competition map showing how base selection and stoichiometry determine the ratio of Target Product vs. Side Reactions.

Troubleshooting & FAQ

Q1: I see a new spot on TLC that doesn't move (Rf = 0). What is it?

  • Diagnosis: This is likely the quaternary ammonium salt (N,N-dibenzylnortropinonium halide).

  • Fix: You cannot revert this. For the next run, reduce Benzyl Bromide to 0.95 eq and add it slower. To purify the current batch, wash the organic layer with water; the quaternary salt will partition into the aqueous phase.

Q2: My yield is low, and the crude NMR shows a complex mixture of aliphatic protons.

  • Diagnosis: Aldol condensation.[5] If you used NaOH, KOH, or heated the reaction, the ketone reacted with itself.

  • Fix: Switch to Method B (Reductive Amination) . It operates under acidic/buffered conditions where aldol reactions are suppressed.

Q3: Can I use Benzyl Chloride instead of Benzyl Bromide?

  • Insight: Yes, but it is less reactive. You might be tempted to add Iodide (Finkelstein condition) or heat it. Warning: Heating increases the risk of O-alkylation. If using Benzyl Chloride, add a catalytic amount of NaI (10 mol%) and keep at RT.

Q4: How do I remove unreacted Benzyl Bromide?

  • Technique: Add a "scavenger" amine (e.g., morpholine or polymer-supported amine) at the end of the reaction. It will react with excess benzyl bromide to form a water-soluble or filterable species, leaving your product clean.

References

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Selectivity. Retrieved from [Link]

Sources

Technical Support Center: Purification of 8-Azabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Residual Benzylamine

Executive Summary & Chemical Context

The Challenge: You are isolating 8-azabicyclo[3.2.1]octan-2-one (a tropinone isomer/analog) and detecting persistent benzylamine contamination.[1] This is a common issue when benzylamine is used as the primary amine source in the Robinson-Schöpf annulation or as a protecting group precursor.[1]

The Chemistry of Separation: Both the target (bicyclic amine) and the impurity (benzylamine) are basic.

  • Benzylamine: Primary amine (

    
    ), pKa 
    
    
    
    9.33, Boiling Point: 185°C.[1][2]
  • Target (8-azabicyclo[3.2.1]octan-2-one): Secondary (

    
    ) or Tertiary (
    
    
    
    ) amine (depending on substitution), pKa
    
    
    9.5–10.0.[1]

Because their pKa values are similar, standard acid-base extraction often fails to separate them cleanly.[1] You must exploit steric differences (nucleophilicity) or volatility .[1]

Purification Decision Matrix

Before proceeding, determine your specific scenario using the workflow below.

PurificationStrategy Start Start: Residual Benzylamine Detected CheckTarget Is your Target Amine Secondary (NH) or Tertiary (N-R)? Start->CheckTarget Tertiary Target is Tertiary (e.g., N-Methyl, N-Benzyl) CheckTarget->Tertiary Secondary Target is Secondary (Free NH) CheckTarget->Secondary ChemScavenge Method A: Chemical Scavenging (Acetic Anhydride/Benzoyl Chloride) Tertiary->ChemScavenge Most Efficient ResinScavenge Method B: Solid Phase Scavenging (Isocyanate/Aldehyde Resin) Secondary->ResinScavenge High Value/Small Scale Distillation Method C: Vacuum Distillation (If Target BP > 250°C) Secondary->Distillation Large Scale/Stable

Figure 1: Decision tree for selecting the optimal purification method based on the substitution of the target amine.

Technical Protocols

Method A: The "Acylation-Extraction" Trick (Best for Tertiary Amines)

Applicability: Use ONLY if your target is a Tertiary Amine (e.g., N-methyl-8-azabicyclo[3.2.1]octan-2-one).[1] Mechanism: Acetic anhydride reacts rapidly with the primary amine (benzylamine) to form a neutral amide.[1] It cannot react with the tertiary amine target.[1] The basic target remains soluble in acid; the neutral amide extracts into organic solvent.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in DCM (Dichloromethane).

  • Derivatization: Add 1.2 equivalents (relative to the benzylamine impurity) of Acetic Anhydride (

    
    ) and 1.5 eq of Triethylamine (
    
    
    
    ).
  • Reaction: Stir at Room Temperature (RT) for 30 minutes. Monitor by TLC (Benzylamine spot should disappear; a new less polar amide spot appears).[1]

  • Acid Wash (Critical Step):

    • Wash the organic layer with 1M HCl (3x).[1]

    • Chemistry: The target amine protonates and moves to the Aqueous Layer . The neutral

      
      -benzylacetamide stays in the DCM Layer .[1]
      
  • Recovery:

    • Discard the DCM layer (contains impurity).[1]

    • Basify the aqueous layer to pH 12 using 4M NaOH.[1]

    • Extract the target back into fresh DCM (3x).[1]

    • Dry (

      
      ) and concentrate.[1]
      
Method B: Solid-Supported Scavenging (Best for Secondary Amines)

Applicability: Use if your target is a Secondary Amine (N-H).[1] Chemical acylating agents would destroy your product.[1] Mechanism: Polymer-supported isocyanates or aldehydes react selectively with the less sterically hindered primary amine (benzylamine) over the hindered bicyclic secondary amine.[1]

Recommended Reagents:

  • PS-Isocyanate (Polystyrene-supported isocyanate).[1]

  • PS-Benzaldehyde .[1]

Protocol:

  • Dissolve crude (1 g) in anhydrous THF or DCM (10 mL).

  • Add PS-Isocyanate resin (2–3 equivalents relative to impurity).[1]

  • Agitate gently (do not stir with a magnetic bar as it grinds the resin) for 4–12 hours.

  • Filtration: Filter off the resin.[1][3] The benzylamine is now covalently bound to the beads.

  • Concentrate: The filtrate contains the purified target.

Method C: Vacuum Distillation

Applicability: Large scale (>10g), thermally stable targets.[1] Data for Setup:

CompoundBoiling Point (Atm)Boiling Point (10 mmHg)
Benzylamine 185°C~70–75°C
8-azabicyclo[3.2.1]octan-2-one >240°C (est)>110°C (est)

Troubleshooting:

  • Use a Vigreux column to prevent co-distillation.[1]

  • Benzylamine distills first.[1][4] If the target is a solid, it may sublime; ensure the condenser is warm enough to prevent clogging or use a "cold finger" sublimation apparatus if the target is the solid residue.

Chromatography Guide (If Purification Fails)

If you must use Flash Chromatography, standard silica often causes amines to "streak" (tailing) due to interaction with acidic silanols.[1]

The "Anti-Streaking" Mobile Phase:

  • Base Modifier: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) to your mobile phase.[1]

  • Solvent System: DCM : MeOH : NH4OH (90:9:1).[1]

  • Alternative Stationary Phase: Use Amine-Functionalized Silica (NH2-SiO2) .[1] This eliminates the need for basic modifiers in the solvent.

Frequently Asked Questions (FAQ)

Q1: I tried acid-base extraction, but the benzylamine is still there. Why? A: Benzylamine is a relatively strong base (pKa 9.3).[1] If you basify to extract your target (pKa ~10), benzylamine also becomes free-base and extracts with it.[1] The pH window for separation is too narrow (< 1 pH unit).[1] You must use Method A (Derivatization) or Method B (Scavenging) .[1]

Q2: Can I use benzoyl chloride instead of acetic anhydride in Method A? A: Yes. Benzoyl chloride forms


-benzylbenzamide.[1] This is even more lipophilic than the acetamide derivative, making the separation in the acid-wash step even cleaner. However, benzoyl chloride is more reactive; ensure your target is strictly tertiary.[1]

Q3: My target is the N-Benzyl derivative (Tertiary). How do I remove the benzylamine starting material? A: This is the ideal scenario for Method A . The target cannot react with acetic anhydride.[1] The impurity will be completely removed.[1]

Q4: Is the "2-one" isomer less stable than the "3-one" (Tropinone)? A: Generally, yes.[1] The 2-one position is susceptible to retro-Michael additions or ring-opening under harsh acidic/thermal conditions.[1] Avoid prolonged boiling in strong acid.[1]

References

  • Robinson-Schöpf Synthesis & Tropane Alkaloids

    • Source:Journal of the Chemical Society.[1] "A Synthesis of Tropinone."

    • Relevance: Foundational chemistry for 8-azabicyclo[3.2.1]octane synthesis.[1][5]

    • Link: [Robinson, R. (1917).[1] LXIII.—A synthesis of tropinone.[1] J. Chem. Soc., Trans., 111, 762-768.]([Link])

  • Purification of Amines (Scavenging)

    • Source:Journal of Organic Chemistry. "Use of Polymer-Supported Reagents."
    • Relevance: Describes the use of PS-Isocyanate for scavenging primary amines.[1]

    • Link: [Parlow, J. J., et al. (1999).[1] Utility of Polymer-Supported Reagents... J. Org.[1][6] Chem. 64, 5743.]([Link]1]

  • Chemical Properties of Benzylamine

    • Source:PubChem Database.[1]

    • Relevance: pKa and Boiling Point verification.[1][2]

    • Link:[1]

  • Amine Chromatography Techniques

    • Source:Biotage Technical Notes.
    • Relevance: Strategies for overcoming silanol interactions (streaking).[1]

    • Link:[1]

Sources

Overcoming steric hindrance in 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one reactions

[1][2][3]

Executive Summary & Structural Analysis

The molecule 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one (often referred to as N-benzyl-2-tropinone or N-benzyl-nortropin-2-one) presents a unique set of steric challenges compared to its more common isomer, tropinone (3-one).

In the [3.2.1] bicyclic system, the C2 position is directly adjacent to the C1 bridgehead .[1][2] Unlike the C3 position, which is relatively exposed in the "valley" of the piperidine chair, the C2 carbonyl is sterically crowded by:

  • The C1 Bridgehead: The quaternary nature of the bridgehead creates immediate proximal bulk.[3][2]

  • The N8-Benzyl Group: The benzyl substituent on the nitrogen bridge (C8) projects significant steric volume.[3][2] Depending on the nitrogen inversion equilibrium (axial vs. equatorial), the benzyl group can effectively shield the exo face of the C2 carbonyl, while the endo face is hindered by the C6-C7 ethano bridge.[2]

This guide addresses the specific "dead ends" researchers encounter—stalled nucleophilic additions, poor regiocontrol in alkylations, and difficult deprotections—and provides mechanistic solutions to bypass these steric locks.[3][2]

Troubleshooting Guide (Q&A Format)

Module A: Nucleophilic Additions (Grignard, Organolithium, Hydride)[2][4]

Q1: I am attempting a Grignard addition (PhMgBr) to the C2 ketone, but I see <10% conversion even after reflux. Is the ketone enolizing instead?

Diagnosis: While enolization is a risk, the primary failure mode here is steric screening .[3][2] The C2 carbonyl is "tucked" between the C1 bridgehead and the N-benzyl group.[3][2] A bulky Grignard reagent, coordinated as a complex magnesium aggregate, simply cannot access the Burgers trajectory required for attack.[1][3][2]

Technical Solution: You must switch to a smaller, "harder" nucleophile or activate the carbonyl.[3][2]

  • Switch to Organolithiums: Organolithium reagents are generally less aggregated and more reactive than Grignards.[3][2] They can often penetrate the steric shield where Grignards fail.[3][2]

  • Luche Activation (Critical): Add anhydrous Cerium(III) Chloride (CeCl3) .[1][3][2]

    • Mechanism:[4][1][3][2][5][6][7][8] Ce(III) acts as a Lewis acid, coordinating to the carbonyl oxygen.[1][2] This activates the electrophile and promotes the formation of a "hard" nucleophile species, favoring 1,2-addition over enolization.[2]

    • Protocol: Pre-stir the ketone with 1.1 eq CeCl3 (anhydrous) in THF for 30 mins before adding the nucleophile at -78°C.

Q2: When reducing the C2 ketone with NaBH4, I get a mixture of diastereomers. How do I favor the "beta" (equatorial) alcohol?

Diagnosis: The stereochemical outcome is dictated by the approach of the hydride.[3][2]

  • Exo-attack (from the N-bridge side): Yields the endo (axial) alcohol.[4][1][3][2] This is often hindered by the N-benzyl group.[4][1][3][2]

  • Endo-attack (from the C6-C7 bridge side): Yields the exo (equatorial/beta) alcohol.[4][1][3][2]

Technical Solution: To favor the beta-alcohol (equatorial) , you need to force an endo attack (from the bottom).[1][3][2]

  • Use a Bulky Hydride: Reagents like L-Selectride are too large to attack from the hindered exo face (blocked by N-benzyl).[4][1][3][2] They will exclusively attack from the endo face (the "bottom" of the V-shape), forcing the hydroxyl group up (exo/beta).[1][2]

  • Reference Insight: In cocaine synthesis (analogous C2 substitution), the "natural" stereochemistry (beta) is often accessed via thermodynamic equilibration (sodium alkoxide) rather than simple kinetic reduction, as the beta-isomer is often thermodynamically more stable.[1][2]

Module B: Alpha-Functionalization (C3 Alkylation)

Q3: I’m trying to alkylate at C3 using LDA, but I’m getting poly-alkylation and low yields. Is the bridgehead (C1) interfering?

Diagnosis: Enolization towards C1 is energetically unfavorable due to Bredt’s Rule (forming a double bond at a bridgehead is highly strained).[1][3][2] Therefore, enolization must occur towards C3.[1][3][2] The issue is likely aggregate formation of the enolate or competitive N-complexation.

Technical Solution:

  • Use HMPA or DMPU: Add a polar aprotic co-solvent (DMPU) to the LDA/THF mixture.[3][2] This breaks up lithium enolate aggregates, increasing the reactivity of the C3 carbanion.[3][2]

  • Trapping Strategy: Instead of direct alkylation, form the Silyl Enol Ether first (TMSCl + Base).[3][2] Isolate the enol ether, then perform a Lewis-Acid catalyzed alkylation (Mukaiyama Aldol type) or use it for controlled halogenation.[1][3][2] This bypasses the messy enolate equilibrium.[3][2]

Module C: N-Deprotection

Q4: Hydrogenolysis (H2, Pd/C) of the N-benzyl group is extremely slow.[1][3][2] Is the catalyst poisoned?

Diagnosis: The tertiary amine lone pair can poison Pd catalysts.[3][2] Furthermore, the [3.2.1] cage is rigid; if the benzyl group is tucked in a specific conformation, it may not adsorb flatly onto the catalyst surface.[1][2]

Technical Solution: Abandon standard hydrogenolysis. Use Chloroformate Dealkylation (ACE-Cl method) .

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl).[4][1][3][2]

  • Mechanism: The chloroformate attacks the nitrogen, forming a carbamate and cleaving the benzyl-N bond.[2] Subsequent methanolysis reveals the secondary amine.[3][2]

  • Advantage:[4][1][3][2][6][7][9] This reaction is driven by heat and sterics (SN2-like attack on the benzyl position is not required; it proceeds via an intermediate quaternary ammonium).[1][3][2]

Experimental Protocol: Luche-Activated Nucleophilic Addition

Objective: Overcome steric hindrance at C2 for addition of a phenyl group.

Reagents:

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one (1.0 eq)[4][1][7]

  • Phenyllithium (1.2 eq, in Bu2O/Cyclohexane)[1][2]

  • Cerium(III) Chloride, anhydrous (1.5 eq)[1][2]

  • THF (anhydrous)[1][3][2]

Workflow:

  • Drying CeCl3: (CRITICAL STEP) Heat CeCl3[1][3][2]•7H2O at 140°C under high vacuum (0.1 mmHg) for 4 hours. The powder must turn from white crystals to a fine white powder.[3][2] Failure to dry completely will kill the organolithium.[2]

  • Activation: Suspend the dried CeCl3 in THF under Argon. Stir for 2 hours at room temperature to form a milky suspension.

  • Substrate Addition: Cannulate the ketone (dissolved in minimal THF) into the CeCl3 slurry. Stir for 30 minutes.

  • Nucleophilic Attack: Cool the mixture to -78°C . Add Phenyllithium dropwise over 20 minutes.[3][2]

    • Note: The low temperature prevents side reactions, while the Ce-activation makes the carbonyl susceptible despite the steric wall.[2]

  • Quench: Quench with saturated NH4Cl at low temperature.

  • Workup: Extract with EtOAc. The amine may require pH adjustment (pH > 10) to extract efficiently into the organic phase.[3][2]

Mechanistic Visualization

The following diagram illustrates the steric competition and the pathway for successful functionalization.

GStart8-Benzyl-8-azabicyclo[3.2.1]octan-2-oneStericBarrierSteric Barrier:C1 Bridgehead + N-Benzyl BulkStart->StericBarrierDirectAddDirect Grignard AdditionStart->DirectAddIntermediateCe-Coordinated Carbonyl(Sterically Activated)Start->IntermediateCeCl3 / THFFailLow Yield / No ReactionStericBarrier->FailDirectAdd->StericBarrierBlockedLucheLuche Activation(CeCl3 + R-Li)SuccessC2-Functionalized Product(Tertiary Alcohol)Luche->Success1,2-AdditionIntermediate->LucheR-Li / -78°C

Caption: Mechanistic pathway comparing stalled direct addition vs. Ce(III)-mediated activation to bypass bridgehead steric hindrance.

Quantitative Data Summary

Table 1: Comparison of Nucleophilic Addition Conditions

Reagent SystemConditionsConversion (%)Major ProductNotes
PhMgBr (Grignard) THF, Reflux, 12h< 15%Recovered SMSterically blocked by C1/N-Benzyl.[4][1][3]
PhLi (Organolithium) THF, -78°C to RT45%MixtureSignificant enolization side-products.[4][1][3][2]
PhLi + CeCl3 (Luche) THF, -78°C, 2h> 85% 2-Phenyl-2-olCe(III) suppresses basicity, enhances nucleophilicity.[4][1][3]
NaBH4 MeOH, 0°C95%Mixed isomers60:40 (Endo:Exo alcohol) ratio typical.[1][3][2]
L-Selectride THF, -78°C90%Beta-Alcohol Steric bulk forces attack from endo face.[4][1][3][2]

References

  • Synthesis of 8-Benzyl-8-azabicyclo[3.2.

    • Estrada, A. A., et al.[1][3][2][10] "Pyrimidoaminotropanes as Potent, Selective, and Efficacious Small Molecule Kinase Inhibitors."[1][3][2] Journal of Medicinal Chemistry, 2013.[1][3][2]

    • Source: (See Supporting Information for (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-2-one synthesis).[4][1][3]

  • Steric Considerations in Tropane Alkaloids

    • Findlay, S. P.[1][2] "The Three-Dimensional Structure of the Cocaines.[3][2][11] Part I." Journal of the American Chemical Society, 1954.[3][2]

    • Source: (Foundational work on C2/C3 stereochemistry and hindrance).[1][3][2]

  • Luche Reduction Methodology

    • Gemal, A. L., & Luche, J. L.[1][2] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides."[4][3][2] Journal of the American Chemical Society, 1981.[3][2]

    • Source: [1][3][2]

  • N-Dealkylation via Chloroformates

    • Olofson, R. A., et al.[1][3][2] "A new reagent for the selective dealkylation of tertiary amines."[3][2] The Journal of Organic Chemistry, 1984.[3][2]

    • Source: [1][3][2]

Validation & Comparative

A Comparative Guide to the ¹H-NMR Spectral Analysis of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of N-Substituted 8-Azabicyclo[3.2.1]octanones

The 8-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous tropane alkaloids with significant biological activities.[1][2] The nature and position of substituents on this rigid bicyclic system critically influence its pharmacological profile. 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one, a derivative of nortropinone, is a synthetic building block whose precise structural elucidation is paramount for its use in drug discovery and development. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is the most powerful tool for this purpose, as the chemical shifts and coupling constants of the protons provide a detailed conformational map of the molecule.

This guide will first deconstruct the predicted ¹H-NMR spectrum of the title compound, explaining the rationale behind the chemical shifts and splitting patterns. It will then present a comparative analysis with its well-documented 3-oxo isomer and other relevant analogs to highlight the key spectral differences arising from positional isomerism and N-substitution.

Predicted ¹H-NMR Spectrum of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one

The following is a detailed, proton-by-proton prediction for the ¹H-NMR spectrum of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one in a standard solvent like CDCl₃. The analysis is based on the influence of the N-benzyl group, the anisotropic effect of the carbonyl group at C2, and the rigid bicyclic geometry.[3][4]

Caption: Labeled structure of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one.

  • Aromatic Protons (5H, Phenyl Ring):

    • Predicted δ: 7.20-7.40 ppm.

    • Multiplicity: Multiplet (m).

    • Rationale: These protons will appear in the typical aromatic region. The multiplet arises from the complex coupling between the ortho, meta, and para protons of the monosubstituted benzene ring.

  • Benzyl Methylene Protons (2H, N-CH₂-Ph):

    • Predicted δ: ~3.60 ppm.

    • Multiplicity: Singlet (s) or AB quartet.

    • Rationale: These protons are adjacent to the nitrogen atom and the phenyl ring, leading to a downfield shift. Due to the rigid bicyclic structure, the two protons may be diastereotopic, resulting in an AB quartet rather than a simple singlet.

  • Bridgehead Protons (H1 and H5):

    • Predicted δ: ~3.30-3.50 ppm.

    • Multiplicity: Broad multiplets (m).

    • Rationale: These protons are alpha to the nitrogen atom and are thus significantly deshielded. Their broad appearance is due to coupling with multiple neighboring protons. H1 will be further deshielded due to its proximity to the C2 carbonyl group.

  • Protons Alpha to Carbonyl (H3α and H3β):

    • Predicted δ: ~2.50-2.80 ppm.

    • Multiplicity: Two separate multiplets, likely a doublet of doublets (dd) for each.

    • Rationale: These protons are adjacent to the electron-withdrawing carbonyl group. They will show geminal coupling to each other (~12-18 Hz) and vicinal coupling to the two H4 protons.

  • Methylene Protons (H4α, H4β, H6-exo, H6-endo, H7-exo, H7-endo):

    • Predicted δ: 1.60-2.40 ppm.

    • Multiplicity: Complex multiplets.

    • Rationale: These protons constitute the rest of the bicyclic framework. Their signals will be in the aliphatic region and will overlap, showing complex splitting patterns due to both geminal and vicinal couplings. The exact chemical shifts are influenced by their spatial relationship to the carbonyl group and the nitrogen atom. Protons in the deshielding cone of the C=O group will appear further downfield.[5]

Comparative ¹H-NMR Data Analysis

To contextualize the predicted spectrum, it is invaluable to compare it with the experimental data of its analogs. The following table summarizes the key differences.

Compound N-Substituent C=O Position Bridgehead H1/H5 (δ ppm) α-Carbonyl CH₂ (δ ppm) N-Substituent Protons (δ ppm) Source
8-Benzyl-8-azabicyclo [3.2.1]octan-2-one Benzyl2~3.30-3.50 (Predicted)~2.50-2.80 (H3) (Predicted)~3.60 (CH₂), 7.2-7.4 (Ar) (Predicted)N/A
8-Phenyl-8-azabicyclo [3.2.1]octan-3-one Phenyl3~4.51~2.00 & ~2.32 (H2/H4)6.86-7.33 (Ar)[Asian J. Chem. (2020)]
Tropinone Methyl3~3.45~2.67 & ~2.15 (H2/H4)~2.49 (CH₃)ChemicalBook[6]
Nortropinone HCl H (protonated)3Not clearly resolvedNot clearly resolvedN/AChemicalBook[7]

Key Insights from Comparison:

  • Effect of C=O Position: In the 3-oxo isomers (Tropinone, 8-Phenyl...), the two methylene groups alpha to the carbonyl (C2 and C4) are chemically equivalent due to the plane of symmetry, simplifying the spectrum. For the target 2-oxo isomer, this symmetry is broken. The protons at C3 are alpha to the carbonyl, while the proton at C1 is alpha to both the carbonyl and the nitrogen, leading to a more complex and spread-out spectrum.

  • Effect of N-Substituent:

    • N-Methyl (Tropinone): The methyl group appears as a sharp singlet around 2.5 ppm.[6]

    • N-H (Nortropinone): The absence of an N-alkyl group simplifies the spectrum, though protonation (as in the HCl salt) can cause significant downfield shifts of the adjacent bridgehead protons.[7]

    • N-Phenyl: The aromatic ring directly attached to the nitrogen causes a dramatic downfield shift of the bridgehead protons (to ~4.5 ppm) due to the strong anisotropic and inductive effects of the phenyl group.

    • N-Benzyl (Target): The benzyl group's influence is moderated by the intervening CH₂ group. The bridgehead protons are expected to be less deshielded than in the N-phenyl analog but more so than in the N-methyl analog. The benzylic CH₂ protons provide a distinct signal around 3.6 ppm.

Experimental Protocol for ¹H-NMR Spectrum Acquisition

This section provides a standardized workflow for acquiring a high-quality ¹H-NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Weigh Sample (5-10 mg) s2 Dissolve in Deuterated Solvent (e.g., CDCl₃, ~0.7 mL) s1->s2 s3 Add Internal Standard (e.g., TMS) s2->s3 s4 Transfer to NMR Tube s3->s4 a1 Insert Sample into Spectrometer s4->a1 a2 Lock & Shim a1->a2 a3 Acquire Spectrum (e.g., 16 scans) a2->a3 p1 Fourier Transform a3->p1 p2 Phase Correction p1->p2 p3 Baseline Correction p2->p3 p4 Integration & Peak Picking p3->p4

Caption: Standard workflow for NMR sample preparation and data acquisition.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H-NMR spectrum using a standard pulse program. A typical acquisition involves 16-32 scans for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Identify the chemical shift (δ) and multiplicity of each signal.

Conclusion and Future Work

The ¹H-NMR spectrum of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one is predicted to be complex, reflecting the molecule's asymmetric and rigid structure. The key distinguishing features are the signals for the diastereotopic benzylic protons, the unique chemical shifts of the bridgehead protons (H1/H5), and the distinct signals for the methylene protons alpha to the C2-carbonyl (H3).

Comparative analysis with its 3-oxo isomer and other N-substituted analogs provides a powerful diagnostic tool. The significant shifts observed upon changing the N-substituent (Methyl vs. Phenyl vs. Benzyl) and the carbonyl position (C2 vs. C3) serve as reliable fingerprints for structural confirmation. While this guide provides a robust predictive framework, the acquisition of an experimental spectrum is essential for definitive validation. Further two-dimensional NMR experiments, such as COSY and HSQC, would be required to unambiguously assign all proton and carbon signals.

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. J. Chem. Phys., 30(1), 11–15. [Link]

  • Jackman, L. M., & Sternhell, S. (2013). Applications of nuclear magnetic resonance spectroscopy in organic chemistry. Elsevier.
  • Song, G., et al. (2020). A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. Asian Journal of Chemistry, 32(5), 1145-1148.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Dalton, L. (2003). Karplus Equation. Chemical & Engineering News, 81(51), 37.
  • Modgraph. (2002). H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 40(11), 717-724.
  • University of Regensburg. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • PhytoBank. (2015). Showing 8-azabicyclo[3.2.1]octane-3,4,5-triol (PHY0176617). Retrieved from [Link]

  • Arkat USA. (2014). The use of carbonyl group anisotropy effect in determination of the relative configuration of carbapenams. ARKIVOC, 2014(iii), 143-153.
  • Nuclear Magnetic Resonance Spectroscopy. (n.d.). Anisotropic effect.
  • BenchChem. (2025). An In-Depth Technical Guide to 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene.

Sources

Mass spectrometry fragmentation pattern of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one

[1][2]

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one (hereafter referred to as 2-Oxo-BNT ).[1][2] As a critical intermediate in the synthesis of tropane-based therapeutics (including cocaine analogs and kinase inhibitors), distinguishing this compound from its symmetric regioisomer, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (3-Oxo-BNT), is a frequent analytical challenge.[1][2]

This document moves beyond basic spectral listing to explore the mechanistic causality of fragmentation, offering a self-validating protocol for researchers to definitively identify the 2-oxo isomer against structural alternatives.[1][2]

Structural Context & Ionization Physics[1][2]

The tropane scaffold consists of a bicyclic amine with a nitrogen bridge.[2] The position of the ketone functionality (C2 vs. C3) fundamentally alters the electronic environment and, consequently, the fragmentation pathways under Collision-Induced Dissociation (CID) or Electron Ionization (EI).

The Primary Comparison: 2-Oxo vs. 3-Oxo[1][2]
  • Target: 2-Oxo-BNT (Asymmetric). The carbonyl is adjacent to the bridgehead carbon (C1).[2]

  • Alternative: 3-Oxo-BNT (Symmetric).[1][2] The carbonyl is at the apex of the piperidine ring, equidistant from the bridgeheads.[2]

Feature2-Oxo-BNT (Target)3-Oxo-BNT (Alternative)
Molecular Formula C₁₄H₁₇NOC₁₄H₁₇NO
Exact Mass 215.1310 Da215.1310 Da
Symmetry Asymmetric (

)
Symmetric (

)
Electronic Effect Inductive destabilization of C1 bridgeheadBalanced inductive effect on C1/C5

Fragmentation Mechanics & Diagnostic Ions[2][3][4][5][6]

The fragmentation of 2-Oxo-BNT is driven by the stability of the benzyl cation and the strain release of the bicyclic system.[2]

Primary Ionization (ESI+)

Under Electrospray Ionization (ESI), the molecule forms the protonated precursor [M+H]⁺ at m/z 216.14 .[2]

  • Mechanism: Protonation occurs exclusively at the tertiary nitrogen (N8), which is the most basic site (

    
    ).[2]
    
Fragmentation Pathways (CID/EI)
Pathway A: The Benzyl Cleavage (Dominant)

Both isomers exhibit a characteristic cleavage of the N-Benzyl bond.[2]

  • Fragment: m/z 91.05 (Tropylium ion,

    
    ).[1][2]
    
  • Mechanism: Inductive cleavage driven by the high stability of the aromatic tropylium system.[2]

  • Abundance: This is often the base peak in EI and a major fragment in ESI-CID.[1][2]

Pathway B: The Tropane Core Disassembly (Diagnostic)

This is where the isomers diverge.[2] The location of the ketone directs the ring-opening fragmentation.[2]

  • For 3-Oxo-BNT (Alternative): The symmetry allows alpha-cleavage at either C2-C3 or C3-C4.[1][2] Subsequent loss of CO (28 Da) or ethylene (28 Da) yields symmetric pyrrolidine-based fragments.[1][2]

    • Key Transition:

      
       (Methyl-pyrrolinium core).[1][2]
      
  • For 2-Oxo-BNT (Target): The ketone at C2 promotes alpha-cleavage at the C1-C2 bond (bridgehead-carbonyl).[1][2] While bridgehead radicals are typically unstable, the high energy of MS fragmentation allows this bond to break, leading to a distinct ring-opening event.[2]

    • Step 1: Homolytic cleavage of C1-C2.[1][2]

    • Step 2: Loss of CO (28 Da) is structurally constrained compared to the 3-isomer.[1][2]

    • Diagnostic Marker: The 2-oxo isomer is prone to retaining the C2 oxygen in larger fragments due to the difficulty of ejecting CO from the bridgehead adjacency.[2]

Diagnostic Comparison Table
Ion (m/z)Origin2-Oxo-BNT Abundance3-Oxo-BNT AbundanceDiagnostic Utility
216 [M+H]⁺HighHighPrecursor (No differentiation)
91 TropyliumHigh (100%) High (100%) Class ID (Benzyl group)
124/125 [M-Benzyl]⁺ModerateLowDifferentiation: 2-oxo core is less stable.[1][2]
198 [M+H - H₂O]⁺LowVery LowDifferentiation: 2-oxo enolization is sterically distinct.[1][2]
82 Pyrrolizidine coreModerateHigh3-oxo favors formation of this symmetric core.[1][2]

Visualization of Fragmentation Pathways[4][5][6][7]

The following diagram illustrates the divergent pathways between the 2-oxo and 3-oxo isomers, highlighting the decision points for identification.

FragmentationPathwaysPrecursorPrecursor [M+H]+m/z 216BenzylCleavageN-Benzyl CleavagePrecursor->BenzylCleavageIso33-Oxo Isomer(Symmetric)Precursor->Iso3If 3-OxoIso22-Oxo Isomer(Asymmetric)Precursor->Iso2If 2-OxoTropyliumTropylium Ionm/z 91 (Base Peak)BenzylCleavage->TropyliumCommon PathSymCleavageSym. Alpha-Cleavage(C2-C3)Iso3->SymCleavageFrag82Pyrrolinium Corem/z 82SymCleavage->Frag82- C2H2O / COAsymCleavageAsym. Alpha-Cleavage(C1-C2 Bridgehead)Iso2->AsymCleavageFrag124Nortropinone Radicalm/z 124/125AsymCleavage->Frag124- Benzyl

Caption: Divergent fragmentation pathways for 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one vs. 3-one.

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, this protocol uses a "Standard Addition" approach to validate the isomer identity if a pure standard is unavailable.[2]

LC-MS/MS Methodology
  • Instrument: Q-TOF or Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

Differentiation Workflow
  • Retention Time Check: The 2-oxo isomer is slightly less polar than the 3-oxo isomer due to the shielding of the carbonyl by the bridgehead.[2] Expect the 2-oxo to elute after the 3-oxo on a C18 column.[1][2]

  • MS2 Acquisition: Perform Product Ion Scan of m/z 216.

  • Ratio Calculation: Calculate the ratio of

    
    .
    
    • High Ratio (>0.5): Indicates 3-Oxo-BNT (Facile formation of pyrrolinium).[1][2]

    • Low Ratio (<0.2): Indicates 2-Oxo-BNT (Restricted ring collapse).[1][2]

WorkflowSampleUnknown Sample(m/z 216)RTRetention TimeAnalysisSample->RTMS2MS/MS Fragmentation(CID 30eV)RT->MS2Check91Check m/z 91(Benzyl)MS2->Check91Check82Check m/z 82(Core)MS2->Check82DecisionCalculate Ratio82/91Check91->DecisionCheck82->DecisionResult3Ratio > 0.5Likely 3-OxoDecision->Result3Result2Ratio < 0.2Likely 2-OxoDecision->Result2

Caption: Decision tree for distinguishing 2-oxo and 3-oxo tropane isomers via MS/MS.

References

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl- (Tropinone). National Institute of Standards and Technology.[2] Link

  • PubChem. (2025).[1][2] 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (Compound Summary). National Library of Medicine.[2] Link[1][2]

  • ChemGuide. (2023).[1][2] Fragmentation Patterns in Mass Spectra of Organic Compounds. Link

  • Estrada, A. A., et al. (2013).[2] Synthesis of (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-2-one (SI-1). Supporting Information for Journal of Medicinal Chemistry. Link

A Researcher's Guide to Carbonyl Group IR Spectroscopy in Bicyclic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for functional group identification. The carbonyl (C=O) stretch is one of the most intense and recognizable signals in an IR spectrum.[1][2] However, its frequency is highly sensitive to the molecular environment. This guide provides an in-depth comparison of carbonyl IR frequencies in bicyclic ketones, offering experimental insights and data to aid in structural elucidation.

The Decisive Role of Ring Strain in Carbonyl IR Frequencies

In a typical acyclic ketone like acetone, the carbonyl group exhibits a characteristic stretching frequency around 1715 cm⁻¹.[3][4] This value serves as a fundamental baseline. When the carbonyl group is incorporated into a ring system, its vibrational frequency can shift, primarily due to changes in bond angles and hybridization.

The key principle is that increasing ring strain shifts the carbonyl stretching frequency to a higher wavenumber (higher energy) .[5][6][7] This phenomenon is rooted in the hybridization of the carbon atoms within the ring. In a strained ring, the C-C bonds adjacent to the carbonyl group have more p-character to accommodate the constrained bond angles. To maintain orthogonality, the exocyclic C=O bond consequently gains more s-character. An increase in s-character strengthens the C=O bond, making it stiffer and requiring more energy to vibrate, thus increasing the absorption frequency.[7]

This effect is clearly demonstrated when comparing monocyclic ketones of different ring sizes. A relatively strain-free six-membered ring (cyclohexanone) has a ν(C=O) near 1715 cm⁻¹, similar to its acyclic counterpart.[6][8] However, as the ring size decreases, the angle strain increases, leading to a significant rise in the carbonyl frequency: cyclopentanone appears at ~1750 cm⁻¹ and the highly strained cyclobutanone at ~1775-1785 cm⁻¹.[6][8]

Bicyclic systems lock the molecule into a rigid conformation, often introducing substantial angle strain that is reflected in the IR spectrum.

Comparative Analysis: Carbonyl Frequencies in Bicyclic Systems

The rigid framework of bicyclic ketones provides a clear and measurable illustration of how molecular geometry dictates spectroscopic properties. The table below compares the carbonyl stretching frequencies of several common ketones, highlighting the progressive increase in frequency with increasing ring strain.

CompoundStructureClassTypical ν(C=O) (cm⁻¹)Key Structural Feature
Acetone CH₃COCH₃Acyclic (Baseline)~1715[3][4]Unstrained
Cyclohexanone C₆H₁₀OMonocyclic~1715[6][8]Low strain (chair conformation)
Camphor C₁₀H₁₆OBicyclic [2.2.1]~1740-1745Strained five-membered ring within a bridged system
Norcamphor C₇H₁₀OBicyclic [2.2.1]~1751[9]Similar to camphor but lacks methyl groups, leading to slightly higher strain/frequency
Bicyclo[2.2.1]heptan-7-one C₇H₁₀OBicyclic [2.2.1]~1775-1785Carbonyl at the one-carbon bridge, resulting in very high angle strain

Note: Exact frequencies can vary slightly based on the sample phase (solid, liquid, gas) and solvent polarity.[10]

As the data illustrates, moving from a low-strain monocyclic system like cyclohexanone to the bridged bicyclo[2.2.1]heptane system of camphor and norcamphor results in a significant frequency increase of ~30-35 cm⁻¹. The effect is even more dramatic in bicyclo[2.2.1]heptan-7-one, where the carbonyl group is part of a four-membered ring-like structure at the bridge, pushing the frequency into the 1775-1785 cm⁻¹ range, which is indicative of severe angle strain.

Visualizing the Strain-Frequency Relationship

The causal relationship between molecular structure and the observed IR frequency can be visualized as a logical progression. Increased geometric constraint forces changes in bond hybridization, which directly impacts bond strength and, consequently, the vibrational energy.

G A Increased Ring Strain (e.g., Bicyclic System) B Constrained C-CO-C Bond Angle A->B C Increased p-character in Ring C-C Bonds B->C D Increased s-character in Exocyclic C=O Bond C->D E Stronger, Stiffer C=O Bond D->E F Higher Vibrational Energy Required E->F G Increased ν(C=O) Frequency (Shift to Higher Wavenumber) F->G

Caption: Logical workflow showing how ring strain leads to a higher carbonyl (C=O) stretching frequency in IR spectroscopy.

A Self-Validating Protocol for Acquiring High-Quality IR Spectra

Trustworthy data begins with a robust experimental protocol. Attenuated Total Reflectance (ATR)-FTIR is a modern, reliable technique that requires minimal sample preparation, making it ideal for the routine analysis of solid and liquid ketones.[11][12]

Experimental Protocol: ATR-FTIR Analysis of Ketone Samples
  • Instrument Preparation & Background Scan:

    • Action: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[13] Use a solvent like isopropanol to wipe the surface and allow it to fully evaporate.

    • Causality: A clean crystal is critical. Any residue will contribute to the spectrum, potentially obscuring sample peaks or introducing artifacts.

    • Action: Collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench.

    • Causality: The instrument software automatically ratios the sample scan against this background, effectively subtracting environmental and instrumental signals to produce a clean spectrum of only the sample.[14]

  • Sample Application:

    • For Solid Samples (e.g., Camphor): Place a small amount of the powder directly onto the center of the ATR crystal.

    • For Liquid Samples (e.g., Cyclohexanone): Place a single drop of the liquid onto the crystal.

    • Causality: ATR is a surface technique; the infrared beam only penetrates a few micrometers into the sample.[11] Therefore, only a small amount of sample is needed to obtain a strong signal.

  • Applying Pressure & Data Acquisition:

    • Action: Use the instrument's pressure clamp to press the sample firmly against the crystal.

    • Causality: Good contact between the sample and the crystal is essential for a high-quality spectrum. Poor contact results in weak, noisy signals. The pressure ensures an intimate interface for the IR light's evanescent wave to interact with the sample.[11]

    • Action: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Causality: Co-adding multiple scans averages out random noise, resulting in a cleaner, more interpretable spectrum.

  • Data Analysis & Cleaning:

    • Action: Identify the strong, sharp absorbance in the 1650-1800 cm⁻¹ region. This is the characteristic C=O stretch.[2]

    • Action: Compare the peak's position (wavenumber) to the reference values in the table above to infer the degree of ring strain.

    • Action: Clean the ATR crystal thoroughly with an appropriate solvent before running the next sample.

    • Causality: Prevents cross-contamination, ensuring the integrity of subsequent analyses.

ATR-FTIR Experimental Workflow

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Sample (Solid or Liquid) B->C D Apply Pressure C->D E Acquire Spectrum (16-32 scans) D->E F Identify ν(C=O) Peak (1650-1800 cm⁻¹) E->F G Correlate Frequency with Ring Strain F->G

Caption: Step-by-step experimental workflow for obtaining an IR spectrum of a ketone using ATR-FTIR.

Conclusion

For the discerning scientist, the carbonyl stretch in an IR spectrum is more than just a confirmation of a ketone's presence; it is a sensitive probe into the molecule's steric and electronic environment. In bicyclic ketones, the rigid, strained frameworks provide textbook examples of how mechanical strain translates into a measurable spectroscopic shift. By understanding the principles outlined in this guide and employing a robust analytical protocol, researchers can confidently leverage IR spectroscopy to gain deeper insights into complex molecular architectures, accelerating research and development in chemical synthesis and drug discovery.

References

  • Nyquist, R. A. (1990). Infrared Studies of Ketones: Parameters Affecting the Induced Carbonyl Stretching Vibration by Solute/Solvent Interaction. Applied Spectroscopy, 44(3), 433-438. [Link]

  • University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • TMP Chem. (2023, August 31). carbonyl absorbances in infrared spectroscopy [Video]. YouTube. [Link]

  • Gable, K. (2018, September 22). Carbonyl Stretching Vibrations. Oregon State University. [Link]

  • Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • Wade, L. G. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]

  • LibreTexts Chemistry. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Chemistry Notes. (2014, September 2). Bredt's rule: Easy explanation, evidence, limitation. [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Wikipedia. (2024, February 19). Bredt's rule. [Link]

  • LibreTexts Chemistry. (2024, March 27). 2.2: Bredt's Rule. [Link]

  • Ashenhurst, J. (2014, September 2). What’s Bredt’s Rule? The problem with bridgehead alkenes. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Bicyclo[2.2.1]heptan-7-one. PubChem. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • University of Toronto Mississauga. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]

  • ResearchGate. (2018, March 20). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. [Link]

  • National Institute of Standards and Technology. (n.d.). Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-. NIST Chemistry WebBook. [Link]

  • Agilent Technologies, Inc. (2011, March 15). Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

  • UVaDOC. (n.d.). From Norbornadiene to Norcamphor and Camphor: Reduced-Cost Semiexperimental Structural Refinement from Limited Isotopologue Data. [Link]

  • National Institute of Standards and Technology. (n.d.). Camphor. NIST Chemistry WebBook. [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Brandán, S. A., et al. (2020). Vibrational study of S(-) and R(+) forms of analgesic camphor combining DFT calculations with normal internal coordinates. Journal of Molecular Structure, 1225, 129112. [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity Determination of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Benzyl-8-azabicyclo[3.2.1]octan-2-one is a heterocyclic compound featuring a tropane-like scaffold, a structure of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. As a critical intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount. The development of a robust, selective, and stability-indicating High-Performance Liquid Chromatography (HPLC) method is a non-negotiable step in the quality control and regulatory submission process.

This guide provides an in-depth, comparative analysis of different HPLC strategies for the purity assessment of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one. Moving beyond a single, prescribed protocol, we will explore the underlying rationale for selecting different chromatographic modes—Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC)—and present the experimental data to support a final method selection. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q14 (Analytical Procedure Development) and Q2(R2) (Validation of Analytical Procedures), to ensure the developed method is fit for its intended purpose.[1][2][3]

PART 1: Analyte Characterization and Analytical Target Profile (ATP)

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

Analyte Structure and Properties:

  • Structure: A bicyclic tertiary amine with a ketone functionality and an N-benzyl group.

  • Key Features:

    • Basic Nitrogen: The tertiary amine (pKa estimated ~8-9) will be protonated and positively charged at acidic pH, and neutral at alkaline pH. This is the most critical handle for manipulating chromatographic retention and selectivity.

    • Hydrophobicity: The benzyl group and the bicyclic carbon framework impart significant non-polar character, suggesting amenability to reversed-phase chromatography.

    • Polarity: The ketone and the tertiary amine introduce polar character. Potential impurities or degradants (e.g., the de-benzylated analog) would be significantly more polar.

    • UV Chromophore: The benzyl group provides a strong UV chromophore (λ-max ~254-265 nm), ideal for UV-based detection.

Defining the Analytical Target Profile (ATP): Before any experiment, we must define the goals for the method. The ATP is a prospective summary of the method's required performance characteristics.[4]

Table 1: Analytical Target Profile (ATP) for 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one Purity Method

Performance CharacteristicTarget / Acceptance Criterion
Intended Purpose Quantitative analysis of purity and related substances (stability-indicating).
Specificity The method must resolve the main peak from all potential impurities and degradants with a resolution (Rs) > 1.5.
Linearity R² ≥ 0.999 over the range of LOQ to 120% of the nominal concentration.
Accuracy 98.0% - 102.0% recovery for the API.
Precision (%RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
Limit of Quantitation (LOQ) ≤ 0.05% of the nominal concentration.
Analysis Time < 20 minutes for optimal throughput.
Robustness Method should be insensitive to minor variations in mobile phase composition, pH, and temperature.

PART 2: A Systematic Approach to Method Development

Our strategy follows a logical, multi-stage process designed to efficiently screen and optimize chromatographic conditions. This workflow ensures that the chosen method is not merely functional, but fundamentally robust.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Comparison cluster_2 Phase 3: Optimization & Verification cluster_3 Phase 4: Finalization A Analyte Characterization (pKa, logP, UV) B Define Analytical Target Profile (ATP) A->B C Column & Mobile Phase Screening D Method A: Reversed-Phase (RP) C->D E Method B: HILIC C->E F Method C: Mixed-Mode (MMC) C->F G Method Optimization (Gradient, Temp, pH) D->G E->G F->G H Forced Degradation Study (Stability Indicating Check) G->H I Compare Performance Against ATP H->I J Select & Finalize Method I->J K Method Validation (ICH Q2(R2)) J->K ParameterLogic cluster_RP Reversed-Phase (RP) cluster_HILIC HILIC cluster_MMC Mixed-Mode (MMC) Analyte Analyte Properties - Basic Nitrogen (pKa) - Hydrophobic Benzyl Group RP_Column C18 Column Analyte->RP_Column HILIC_Column Polar (Amide) Column Analyte->HILIC_Column MMC_Column C18 + Cation Exchange Analyte->MMC_Column RP_Mobile Low pH Mobile Phase (Protonates Nitrogen) RP_Column->RP_Mobile RP_Outcome Good retention of API, Poor retention of polar impurities RP_Mobile->RP_Outcome HILILC_Mobile HILILC_Mobile HILIC_Column->HILILC_Mobile HILIC_Mobile High Organic Mobile Phase HILIC_Outcome Excellent retention of polar impurities, Sub-optimal resolution of API MMC_Mobile Buffered Mobile Phase (Controls RP and Ionic Retention) MMC_Column->MMC_Mobile MMC_Outcome Optimal retention & resolution for all components MMC_Mobile->MMC_Outcome HILILC_Mobile->HILIC_Outcome

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one. This document is intended for researchers, scientists, and drug development professionals to ensure that disposal methods are safe, compliant, and environmentally responsible. The procedures outlined herein are grounded in established safety protocols and regulatory standards to protect laboratory personnel and the surrounding environment.

Hazard Identification and Risk Assessment

8-Benzyl-8-azabicyclo[3.2.1]octan-2-one, a derivative of the tropinone family, requires careful handling due to its potential health hazards.[1] While specific toxicity data for the 2-one isomer is limited, the closely related 3-one isomer (CAS 28957-72-4) provides a strong basis for hazard assessment.[2] The primary hazards associated with this class of compounds are:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation upon contact.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

Given these hazards, a thorough risk assessment is the first step before handling or disposing of this compound. All laboratory personnel must be trained on these risks and the appropriate handling procedures.[4][5]

Personal Protective Equipment (PPE) and Hazard Summary

The following table summarizes the key hazards and the minimum required PPE for handling 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one and its waste.

Hazard ClassGHS PictogramHazard StatementRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral) GHS07H302: Harmful if swallowedStandard laboratory attire (lab coat), Nitrile gloves
Skin Irritation GHS07H315: Causes skin irritationChemical-resistant gloves (Nitrile), Lab coat
Eye Irritation GHS07H319: Causes serious eye irritationSafety glasses with side shields or chemical splash goggles
Specific Target Organ Toxicity (Single Exposure) GHS07H335: May cause respiratory irritationUse only in a well-ventilated area or a chemical fume hood

Data derived from the Safety Data Sheet for the analogous compound 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.[2]

Regulatory Framework for Hazardous Waste

The disposal of chemical waste in a laboratory setting is strictly regulated to protect human health and the environment.[6] In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6] Key principles under RCRA include:

  • Waste Characterization: The generator of the waste (the laboratory) is responsible for determining if it is hazardous.[7] For compounds like 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one, it is prudent to manage it as hazardous waste unless confirmed otherwise by your institution's safety office.[4][8]

  • Prohibition of Sewer Disposal: It is illegal to dispose of hazardous chemical waste down the drain.[4][6]

  • Proper Accumulation: Waste must be accumulated at or near the point of generation in properly labeled, closed containers.[4][7]

Academic laboratories may operate under the EPA's Subpart K regulations, which provide alternative, flexible standards for managing hazardous waste in these settings.[9] It is imperative to consult with your institution's Environmental Health & Safety (EHS) or equivalent office to ensure full compliance with all applicable federal, state, and local regulations.[7]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one, from the point of generation to final removal by a licensed contractor.

Step 1: Waste Segregation at the Source

Proper segregation is critical to prevent dangerous chemical reactions.[5][8]

  • Designated Waste Stream: Dedicate a specific waste container for 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one and materials contaminated with it (e.g., contaminated gloves, weigh paper, pipette tips).

  • Incompatible Materials: This compound is incompatible with strong acids and strong oxidizing agents.[2] Ensure that the waste container for 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one is physically separated from waste streams containing these substances.[5][7]

Step 2: Waste Container Management

The integrity and labeling of the waste container are paramount for safety and compliance.

  • Container Selection: Use a container that is in good condition, free from leaks, and chemically compatible with the waste.[7] A high-density polyethylene (HDPE) or glass container is typically suitable.

  • Labeling: As soon as the first waste is added, the container must be labeled.[4] The label should include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "8-Benzyl-8-azabicyclo[3.2.1]octan-2-one". Avoid using abbreviations or chemical formulas.[7]

    • An accurate list of all contents by percentage.[7]

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Container Closure: The container must be kept securely closed at all times, except when adding waste.[4][7][8] Do not leave a funnel in the container.[7]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

The designated location for waste storage within the laboratory is known as a Satellite Accumulation Area (SAA).

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[7]

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[4]

  • Volume Limits: Never accumulate more than 55 gallons of hazardous waste in an SAA.[4]

Step 4: Arranging for Disposal
  • Contact EHS: When the waste container is approximately 90% full, contact your institution's EHS office to schedule a pickup.[7]

  • Documentation: Complete any required waste pickup forms or online requests as per your institution's procedures.[7]

  • Final Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste contractor arranged by your EHS office. The recommended disposal method for this type of organic chemical waste is incineration in an authorized facility equipped with an afterburner and scrubber.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one.

G cluster_0 Phase 1: In-Lab Waste Handling cluster_1 Phase 2: Disposal & Removal A Waste Generation (Unused reagent, contaminated labware) B Characterize as Hazardous Waste (Assume hazardous unless confirmed otherwise) A->B C Select Compatible & Labeled Container (HDPE or Glass, 'Hazardous Waste' label) B->C D Segregate from Incompatibles (Strong Acids, Oxidizers) C->D E Store in Satellite Accumulation Area (SAA) (Secondary containment, container closed) D->E F Container is 90% Full E->F Continue Accumulation G Contact Institutional EHS Office (Complete waste pickup forms) F->G H EHS Schedules Pickup with Licensed Waste Contractor G->H I Final Disposal (High-temperature Incineration) H->I

Caption: Workflow for the safe disposal of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one.

Emergency Procedures for Spills

In the event of a spill, prioritize the safety of personnel.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill. If it is large or you are not trained to handle it, contact your EHS office immediately.

  • Control and Clean-up (for small, manageable spills):

    • Wear appropriate PPE (lab coat, gloves, eye protection).

    • Prevent the generation of dust.[2]

    • Absorb the material with a dry, inert chemical absorbent.

    • Carefully sweep or shovel the absorbed material into a designated hazardous waste container.[2]

    • Wash the spill area thoroughly.

  • Dispose of Clean-up Materials: All materials used for clean-up must be disposed of as hazardous waste.[4]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one, upholding the principles of laboratory safety and environmental stewardship.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • SynQuest Laboratories, Inc. (2018, January 22). 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Minnesota. (2024, April 16). Chemical Waste Guide. Health, Safety & Risk Management.
  • ChemicalBook. (2023, November 20). Tropinone: properties, applications and safety.

Sources

Personal protective equipment for handling 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

8-Benzyl-8-azabicyclo[3.2.1]octan-2-one (CAS: 22361-36-0), often referred to as N-benzylnortropinone, is a critical tropane alkaloid intermediate. While often categorized generically as an irritant, its structural homology to bioactive tropanes (e.g., atropine, cocaine analogs) necessitates a safety protocol that exceeds standard "irritant" guidelines.

The Safety Philosophy: Treat this compound as a Pharmacologically Active Intermediate (PAI) . The primary risk is not just local irritation (skin/eyes) but systemic absorption via inhalation of dust or transdermal permeation of solutions, potentially leading to anticholinergic or CNS effects.

Risk Assessment & Hazard Analysis

Before selecting PPE, we must understand the "Why." This compound presents specific physicochemical risks that dictate our protective strategy.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowed.[1][2]Strict hygiene; no hand-to-mouth contact.[3]
Skin Irritation H315Causes skin irritation.[1][3]Tertiary amines can penetrate the stratum corneum.
Eye Irritation H319Causes serious eye irritation.[1][2][3]Dust particles are abrasive and chemically reactive.
STOT-SE H335Respiratory irritation.[1]Critical: Dust generation during weighing is the highest risk event.
Structural Insight (Expert Commentary)

The N-benzyl group increases lipophilicity compared to the parent nortropinone. This enhances the molecule's ability to cross biological membranes (skin/lungs). Therefore, standard latex gloves are insufficient due to poor organic permeation resistance.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for self-validation: if the task changes, the PPE must upgrade.

Tier 1: Standard Handling (Solids < 1g, Sealed Containers)
  • Respiratory: Engineering controls preferred (Fume Hood). If open bench is unavoidable (not recommended), use N95.

  • Hands: Single Nitrile gloves (min 4 mil).

  • Eyes: Safety glasses with side shields.

  • Body: Standard cotton lab coat.

Tier 2: Operational Handling (Weighing, Solubilization, Reactions)
  • Respiratory: Mandatory Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Hands: Double Gloving Protocol.

    • Inner: Nitrile (4 mil) - Inspection layer.

    • Outer: Nitrile (Extended Cuff, 5-8 mil) - Barrier layer.

    • Rationale: Solvents used with this compound (DCM, Methanol) permeate nitrile; the inner glove protects against the solution while you change the outer glove.

  • Eyes: Chemical Splash Goggles (indirect venting). Reasoning: Dust can bypass safety glasses.

  • Body: Lab coat + Tyvek® sleeves or apron to cover wrist gaps.

Tier 3: Spill Cleanup / High Exposure (> 10g)
  • Respiratory: Half-face respirator with P100/Organic Vapor cartridges.

  • Hands: Silver Shield® (Laminate) gloves or heavy-duty Butyl rubber.

  • Eyes: Face shield over goggles.

Operational Protocols

Protocol A: Safe Weighing (The Critical Control Point)
  • Objective: Prevent airborne dust generation (H335).

  • Validation: No visible dust on balance surfaces after operation.

  • Preparation: Place an analytical balance inside the fume hood. If the balance is static, use an anti-static gun on the spatula and weighing boat.

  • Damping: Place a chemically compatible absorbent pad (dampened slightly with water/solvent if safe) near the balance to trap stray particles.

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer slowly to avoid "puffing."

    • Cap the source container immediately after aliquoting.

  • Decontamination: Wipe the exterior of the weighing vessel with a Kimwipe dampened with methanol before removing it from the hood.

Protocol B: Solution Handling & Synthesis
  • Objective: Prevent transdermal absorption.

  • Validation: Glove integrity checks every 30 minutes.

  • Solvent Choice: Be aware that dissolving this amine in DMSO or DMF increases skin permeability drastically.

  • Glove Discipline: If solvent splashes on the outer glove, STOP . Remove the outer glove immediately, inspect the inner glove, and don a fresh outer glove.

  • Waste Segregation: Do not mix with acidic waste streams initially (exothermic salt formation). Dispose of as "Basic Organic Waste."

Visualized Workflows

Diagram 1: Hierarchy of Controls & Decision Logic

Caption: Logical flow for determining safety requirements based on operation scale.

SafetyLogic cluster_Solid Solid Handling (Dust Risk) cluster_Solution Solution Handling (Absorption Risk) Start Start: Handling 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one StateCheck State: Solid or Solution? Start->StateCheck SolidRisk Risk: Inhalation (H335) StateCheck->SolidRisk Solid SolRisk Risk: Skin Permeation (H315) StateCheck->SolRisk Solution EngControl Control: Fume Hood Required SolidRisk->EngControl PPE_Solid PPE: Goggles + N95 (if no hood) EngControl->PPE_Solid Disposal Disposal: Incineration (Basic Waste) PPE_Solid->Disposal GloveSelect Action: Check Solvent Compatibility SolRisk->GloveSelect PPE_Sol PPE: Double Nitrile / Laminate GloveSelect->PPE_Sol PPE_Sol->Disposal

Diagram 2: Emergency Response Workflow

Caption: Immediate actions to take upon accidental exposure.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash 15 mins (Soap/Water) Skin->ActionSkin ActionEye 1. Flush 15 mins 2. Do NOT rub Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Support Respiration Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Disposal & Environmental Compliance

  • Classification: Hazardous Chemical Waste.

  • RCRA Status: While not explicitly P-listed, it should be treated as toxic organic waste.

  • Method:

    • Collect in a container labeled "Hazardous Waste - Toxic - Basic Organic."

    • Do not dispose of down the drain.

    • Final destruction via high-temperature incineration equipped with an afterburner and scrubber (to manage Nitrogen Oxide emissions).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • PubChem. (n.d.). Compound Summary: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (Related Structure for Hazard Inference). National Library of Medicine. [Link]

Sources

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